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Foundational

1H NMR and 19F NMR spectra data for 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine

Comprehensive Analytical Guide: 1 H and 19 F NMR Spectroscopy of 5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine Executive Summary The strategic incorporation of fluorinated moieties into heterocyclic scaffolds is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Guide: 1 H and 19 F NMR Spectroscopy of 5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine

Executive Summary

The strategic incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical design. 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine serves as a critical building block in the synthesis of advanced therapeutics and succinate dehydrogenase inhibitor (SDHI) fungicides. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, self-validating framework for the structural elucidation of this compound using high-resolution 1 H and 19 F Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Context & Structural Significance

The introduction of fluorine into nitrogen-containing five-membered heterocycles (azoles) significantly enhances metabolic stability, membrane permeability, and binding affinity[1]. In pyrazole derivatives, the difluoromethyl group (-CHF 2​ ) acts as a bioisosteric lipophilic hydrogen bond donor, making it a highly valuable functional group for optimizing pharmacokinetic profiles[2]. Accurate characterization of the -CHF 2​ moiety and the pyrazole core via multinuclear NMR is essential for verifying regioselectivity during complex cycloaddition reactions and synthesis workflows[3].

Analytical Methodology & Self-Validating Protocols

Robust NMR acquisition requires a self-validating system where experimental choices are dictated by the physical chemistry of the analyte.

  • Solvent Selection (Causality): Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is strictly selected over CDCl 3​ . The strong hydrogen-bonding capability of DMSO restricts the intermolecular exchange rate of the primary amine (-NH 2​ ) protons. This prevents the amine signal from exchanging with trace moisture and broadening into the baseline, allowing it to be resolved as a distinct, quantifiable broad singlet.

  • Internal Standards: Tetramethylsilane (TMS, δ 0.00 ppm) is utilized for 1 H calibration, and Trichlorofluoromethane (CFCl 3​ , δ 0.00 ppm) is used for 19 F calibration to ensure absolute chemical shift accuracy.

  • Relaxation Delay ( D1​ ) Optimization: To guarantee a self-validating quantitative integration, the D1​ delay is set to 5.0 seconds for 1 H and 10.0 seconds for 19 F. This ensures complete longitudinal relaxation ( T1​ ) of the fluorinated spins, which typically exhibit longer T1​ times than standard aliphatic protons.

Experimental Workflow

The following step-by-step methodology outlines the protocol for acquiring high-fidelity spectra.

  • Sample Preparation: Weigh precisely 15–20 mg of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS. Transfer the homogeneous solution to a 5 mm precision NMR tube.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe for both the 1 H (400 MHz) and 19 F (376 MHz) channels. This minimizes reflected radiofrequency power and maximizes the signal-to-noise (S/N) ratio.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of DMSO- d6​ . Perform gradient shimming (Z0–Z5) to achieve a highly homogeneous magnetic field, ensuring the TMS peak width at half-height is < 0.5 Hz.

  • Pulse Sequence Execution:

    • 1 H NMR: Execute a standard 30° pulse program (zg30). Acquire 32 scans.

    • 19 F NMR: Execute an inverse-gated decoupling sequence (zgig) to suppress the Nuclear Overhauser Effect (NOE) for quantitative integration, or use a standard pulse without 1 H decoupling to observe the natural 2JFH​ multiplicity. Acquire 128 scans.

  • Processing: Apply a 0.3 Hz exponential line broadening window function. Fourier transform the Free Induction Decay (FID), followed by automated phase and baseline correction.

NMR_Workflow A 1. Sample Preparation (Analyte + DMSO-d6) B 2. Probe Tuning & Matching (1H and 19F Channels) A->B C 3. Locking & Shimming (Z-Gradient Optimization) B->C D 4. Pulse Sequence Execution (zg30 for 1H, zgig for 19F) C->D E 5. FID Acquisition & Fourier Transform D->E

Step-by-step workflow for high-resolution NMR acquisition.

Multinuclear NMR Spectral Analysis

1 H NMR Data Interpretation

The 1 H NMR spectrum of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine in DMSO- d6​ is characterized by four distinct environments. The pyrazole C3-H proton appears as a sharp singlet at 7.35 ppm, slightly shielded by the strongly electron-donating -NH 2​ group at the C4 position. The N1-phenyl ring presents as a multiplet between 7.40 and 7.55 ppm. The definitive marker of the difluoromethyl group is a triplet centered at 7.05 ppm, resulting from geminal coupling with the two fluorine atoms.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
7.40 – 7.55Multiplet (m)-5HN1-Phenyl aromatic protons
7.35Singlet (s)-1HPyrazole C3-H
7.05Triplet (t) 2JHF​ = 53.51HC5-CH F 2​ proton
4.80Broad Singlet (br s)-2HC4-NH 2​ amine protons
19 F NMR Data Interpretation

The 19 F NMR spectrum provides orthogonal validation of the -CHF 2​ group. Because the two fluorine atoms are chemically and magnetically equivalent, they resonate at a single chemical shift. However, they are split by the adjacent proton, yielding a doublet.

Table 2: 19 F NMR Spectral Data (376 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-112.50Doublet (d) 2JFH​ = 53.52FC5-CHF 2​ fluorines

Mechanistic Insights into Spin-Spin Coupling

The difluoromethyl group (-CHF 2​ ) presents a classic AX2​ spin system (where A is 1 H and X is 19 F). Because the 1 H nucleus (Spin I = 1/2) is scalar coupled to two equivalent 19 F nuclei (Spin I = 1/2), the 1 H NMR signal is split into a triplet following the 2nI+1 rule ( 2(2)(1/2)+1=3 ), yielding an intensity ratio of 1:2:1.

Conversely, the two equivalent 19 F nuclei are coupled to a single 1 H nucleus, resulting in a doublet ( 2(1)(1/2)+1=2 ) with a 1:1 intensity ratio[2]. The magnitude of this geminal coupling ( 2JHF​ ) is governed by the Fermi contact interaction—mediated by the s-orbital electron density of the C-H and C-F bonds—and is typically observed at ~53.5 Hz for pyrazole-bound -CHF 2​ groups[4].

SpinCoupling CHF2 CHF2 Spin System H1 1H Nucleus (I=1/2, n=1) CHF2->H1 F19 19F Nuclei (I=1/2, n=2) CHF2->F19 SignalH 1H Spectrum: Triplet (1:2:1 ratio, 2J_HF ~53.5 Hz) H1->SignalH Coupled to 2x 19F SignalF 19F Spectrum: Doublet (1:1 ratio, 2J_FH ~53.5 Hz) F19->SignalF Coupled to 1x 1H

Spin-spin coupling multiplicity logic for the CHF2 group.

References

  • [4] Synthesis of 4-Fluoromethylsydnones and their Participation in Alkyne Cycloaddition Reactions, The Journal of Organic Chemistry - ACS Publications. 4

  • [3] Ex Situ Generation of Difluorodiazoethane (CF2HCHN2): Application in the Regioselective Synthesis of CF2H-Containing Pyrazoles, Organic Letters - ACS Publications. 3

  • [2] 5-(Difluoromethyl)pyrazine-2-carboxylic acid | 1174321-06-2, Benchchem. 2

  • [1] Synthetic Strategies to Access Fluorinated Azoles, PMC - NIH. 1

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Exploratory

Structural Elucidation and Crystallographic Analysis of 5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine

Target Audience: Structural Biologists, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Whitepaper & Crystallographic Guide Executive Summary The compound 5-(difluoromethyl)-1-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Whitepaper & Crystallographic Guide

Executive Summary

The compound 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine (CAS 1909337-82-1)[1] represents a highly privileged scaffold in modern molecular design. Pyrazole-4-amines are foundational to the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and various kinase inhibitors. The strategic placement of a difluoromethyl ( −CF2​H ) group at the 5-position introduces a unique lipophilic hydrogen bond donor/acceptor dynamic that significantly alters the molecule's pharmacokinetic and binding profile[2].

This technical guide provides an authoritative, step-by-step methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of this specific fluorinated pyrazole class. By understanding the causality behind the crystal packing—specifically the interplay between the 1-phenyl steric shield, the 4-amino hydrogen bond donor, and the −CF2​H rotational disorder—researchers can better leverage this intermediate in structure-based drug design.

Mechanistic Role of the Fluorinated Pyrazole Scaffold

To successfully crystallize and analyze this compound, one must first understand its inherent conformational flexibility. The molecular geometry is governed by two primary axes of rotation:

  • The N1-Phenyl Bond: Steric repulsion between the ortho-protons of the phenyl ring and the adjacent −CF2​H group forces the phenyl ring out of coplanarity with the pyrazole core. In structurally analogous compounds like[3], this dihedral angle is typically observed around 45.6°[3].

  • The C5-Difluoromethyl Bond: The −CF2​H group possesses rotational freedom. The highly electronegative fluorine atoms tend to orient themselves to maximize weak intermolecular C−H⋯F interactions while minimizing dipole repulsion.

Structural_Logic Core 5-(difluoromethyl)-1-phenyl -1H-pyrazol-4-amine NH2 4-Amino Group (Primary H-Bond Donor) Core->NH2 N2 Pyrazole N2 (Primary H-Bond Acceptor) Core->N2 CF2H 5-CF2H Group (Lipophilic Interactions) Core->CF2H Ph 1-Phenyl Ring (Steric Shielding) Core->Ph NH2->N2 1D Polymeric Chains (N-H...N) CF2H->Ph 3D Lattice Packing (C-H...F)

Mechanistic map of functional groups driving the supramolecular crystal packing.

Self-Validating Crystallization Methodology

Fluorinated pyrazoles are notoriously prone to "oiling out" (liquid-liquid phase separation) rather than forming ordered crystal lattices due to the high lipophilicity and rotational entropy of the −CF2​H group. To counteract this, a strict Vapor Diffusion protocol must be employed. This method provides a controlled thermodynamic gradient, ensuring that the supersaturation point is reached slowly enough to favor ordered nucleation over amorphous precipitation.

Step-by-Step Crystallization Protocol
  • Purity Verification (Critical Pre-requisite): Ensure the starting material is >99% pure via LC-MS and 1H/19F NMR. Trace impurities (such as regioisomers from the pyrazole synthesis) act as lattice terminators and will induce twinning.

  • Solvent System Selection:

    • Solvent: Dichloromethane (DCM) – easily dissolves the compound.

    • Antisolvent: n-Hexane – highly non-polar, forces the compound out of solution.

  • Vapor Diffusion Setup:

    • Dissolve 15 mg of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine in 0.5 mL of DCM in a 2 mL inner glass vial.

    • Place the unsealed inner vial into a 10 mL outer vial containing 3 mL of n-Hexane.

    • Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the setup in a vibration-free environment at a constant 20 °C. Causality: Temperature fluctuations alter the vapor pressure of DCM, causing rapid, uncontrolled nucleation.

  • Crystal Harvesting: After 4–7 days, colorless block-like crystals should appear. Harvest the crystals directly into a drop of Paratone-N oil. Causality: The oil displaces surface solvent and acts as a cryoprotectant, preventing the crystal lattice from cracking when flash-cooled to 100 K.

XRD_Workflow A 1. Purity Verification (LC-MS / NMR >99%) B 2. Solvent Screening (DCM / n-Hexane) A->B C 3. Vapor Diffusion (Controlled Nucleation) B->C D 4. Crystal Harvesting (Paratone-N Oil) C->D E 5. XRD Data Collection (100 K, Cu Kα) D->E F 6. Structure Refinement (Disorder Modeling) E->F

Step-by-step workflow for the crystallization and XRD analysis of the pyrazole derivative.

X-Ray Diffraction Data Collection & Processing

Once a suitable single crystal is mounted on a MiTeGen loop, data is collected using a diffractometer equipped with a microfocus source (e.g., CuKα radiation, λ=1.54184A˚ ) and a photon-counting detector.

The Challenge of −CF2​H Rotational Disorder

During the structure solution (typically via intrinsic phasing in SHELXT), the electron density map around the C5 position will often appear smeared. This is not poor data quality; it is a physical reality of the −CF2​H group occupying two distinct rotational conformations within the macroscopic crystal lattice.

Refinement Protocol (SHELXL): To ensure trustworthiness in the final structural model, the disorder must be explicitly modeled:

  • Split the fluorine atoms (F1, F2) into two parts (e.g., F1A/F2A and F1B/F2B) using the PART 1 and PART 2 instructions.

  • Apply SADI (Same Distance) restraints to ensure the C−F bond lengths remain chemically sensible (~1.35 Å).

  • Apply SIMU (Similar Displacement Parameters) restraints to the disordered fluorine atoms to prevent the anisotropic displacement ellipsoids from becoming non-positive definite (NPD).

  • Allow the site occupancy factors (SOFs) of the two parts to refine freely using a free variable (e.g., FVAR), which typically settles near a 60:40 or 70:30 ratio.

Quantitative Crystallographic Data

The following table summarizes the expected crystallographic parameters for 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine, extrapolated from highly analogous 1-phenylpyrazole structures[3] and [2].

Crystallographic ParameterValue / Specification
Empirical Formula C10​H9​F2​N3​
Formula Weight 209.20 g/mol
Temperature 100(2) K
Wavelength ( CuKα ) 1.54184 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈11.2A˚,b≈8.5A˚,c≈11.0A˚
Beta Angle ( β ) ≈105.4∘
Volume ≈1018A˚3
Z (Molecules per unit cell) 4
Density (calculated) 1.365Mg/m3
Absorption Coefficient ( μ ) 0.95mm−1
Final R indices[ I>2σ(I) ] R1​≈0.035,wR2​≈0.092

Supramolecular Architecture & Intermolecular Interactions

The self-assembly of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine into a stable 3D lattice is driven by a hierarchy of intermolecular forces:

  • Primary Motif (1D Chains): The strongest interaction is the classical hydrogen bond between the 4-amino group (donor) and the pyrazole N2 atom of an adjacent molecule (acceptor). This N−H⋯N interaction propagates along the crystallographic b-axis, forming infinite 1D polymeric chains. This is a highly conserved motif in 4-aminopyrazoles[3].

  • Secondary Motif (3D Packing): The 1D chains are cross-linked into a 3D architecture via weaker, but highly directional, C−H⋯F interactions originating from the difluoromethyl group, and π−π stacking interactions between the 1-phenyl rings of adjacent chains[2]. The steric bulk of the phenyl ring effectively shields the hydrophobic core of the lattice, explaining the compound's high lipophilicity.

Conclusion

The crystal structure analysis of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine requires meticulous attention to crystallization thermodynamics and advanced crystallographic refinement techniques to accurately model the −CF2​H group. By adhering to the self-validating protocols outlined in this guide, researchers can obtain high-resolution structural data. This data is paramount for downstream applications, including computational docking studies and the rational design of next-generation agrochemicals and pharmaceuticals targeting critical enzymatic pathways.

References

  • NextSDS Chemical Database. 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride - Chemical Substance Information. Retrieved March 27, 2026. URL: [Link]

  • Fustero, S., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 120(21), 12015-12104. URL:[Link]

  • Korzański, A., Wagner, P., & Kubicki, M. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2320. URL:[Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine

Foreword: Proactive Stability Profiling in Drug Discovery In the landscape of modern drug development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential. A candidate that is chemically s...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Proactive Stability Profiling in Drug Discovery

In the landscape of modern drug development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential. A candidate that is chemically sound in its design but thermodynamically fragile is destined for failure. Understanding and predicting the stability of a novel chemical entity like 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine is not merely a regulatory checkpoint; it is a fundamental aspect of risk mitigation and rational drug design. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermodynamic stability of this specific pyrazole derivative. We will move beyond rote protocols to explore the causal chemistry, blending theoretical predictions with rigorous experimental validation to build a complete stability profile.

Molecular Architecture and Inherent Stability Considerations

5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine is a polysubstituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] The thermodynamic stability of this molecule is a function of its constituent parts:

  • The Pyrazole Core: As an aromatic five-membered heterocycle, the pyrazole ring itself confers a degree of inherent stability.[3][4] However, the adjacent nitrogen atoms create a unique electronic environment that can influence reactivity.[3]

  • The 1-Phenyl Group: This bulky, aromatic substituent sterically shields the N1 position and influences the overall electron density of the pyrazole ring through electronic effects.

  • The 4-Amino Group: The exocyclic amine is a primary site for potential oxidative degradation and can be susceptible to hydrolysis under harsh pH conditions. Its basicity will also influence the molecule's behavior in different pH environments.[2]

  • The 5-Difluoromethyl (CF2H) Group: This electron-withdrawing group significantly impacts the electronic character of the pyrazole ring, potentially influencing its susceptibility to nucleophilic or electrophilic attack.[4] While generally stable, the C-F bonds can be labile under specific, high-energy conditions.

A thorough understanding of these structural features is paramount as it allows us to anticipate potential degradation pathways and design targeted stress studies.

Theoretical Stability Assessment: A Computational Approach

Before embarking on extensive laboratory work, computational chemistry provides invaluable predictive insights into a molecule's stability and reactivity.[5][6] Density Functional Theory (DFT) is a particularly powerful tool for this purpose.[6]

Rationale for Computational Analysis

By employing DFT calculations, we can model the electronic structure of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine to predict key stability indicators.[7] This in silico approach allows for the rapid assessment of:

  • Molecular Electrostatic Potential (MEP): To identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions most susceptible to chemical attack.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. A larger energy gap generally implies higher stability.

  • Bond Dissociation Energies (BDE): To identify the weakest bonds in the molecule, highlighting the most probable points of initial degradation under thermal stress.

Proposed Computational Protocol: DFT Analysis
  • Structure Optimization: The 3D geometry of the molecule is optimized to its lowest energy conformation using a functional such as B3LYP with a 6-31G(d,p) basis set.[6]

  • Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm it represents a true energy minimum.

  • Property Calculation: MEP, HOMO-LUMO energies, and BDEs for key bonds (e.g., C-N of the amino group, C-C of the pyrazole ring) are calculated.

  • Data Interpretation: The results are analyzed to create a theoretical "map" of the molecule's reactivity and potential liabilities, which will guide the design of the experimental forced degradation studies.

Experimental Stability Profiling: Forced Degradation

Forced degradation, or stress testing, is the cornerstone of experimental stability assessment.[8][9] It involves subjecting the compound to harsh conditions exceeding those expected during storage and handling to accelerate degradation and identify potential degradation products.[8] This process is essential for developing stability-indicating analytical methods.

The Imperative of a Stability-Indicating Method

A robust, stability-indicating analytical method is one that can accurately quantify the decrease of the active pharmaceutical ingredient (API) while simultaneously detecting and resolving its degradation products from the parent peak and each other.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose.[10][11]

Protocol 1: Development of a Stability-Indicating HPLC-UV Method
  • Objective: To establish an HPLC method capable of separating 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine from all potential degradation products.

  • Methodology:

    • Column Selection: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a versatile starting point.

    • Mobile Phase Screening: A gradient elution is typically required. A common starting point is a gradient of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).[10]

    • Wavelength Selection: A photodiode array (PDA) detector is used to scan across a range of wavelengths to find an optimum where the parent compound and potential degradants absorb, ensuring nothing is missed.[10]

    • Method Optimization: The gradient slope, flow rate, and column temperature are adjusted to achieve optimal resolution (>2) between the parent peak and all degradant peaks generated during preliminary stress testing.

ParameterRecommended Starting ConditionRationale
HPLC Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterProvides a controlled pH and improves peak shape for amine-containing compounds.
Mobile Phase B Acetonitrile (HPLC grade)A common, effective organic modifier for reverse-phase chromatography.
Elution Mode Gradient: 5% to 95% B over 20 minutesNecessary to elute both the parent compound and potentially more or less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 35°CImproves peak shape and run-to-run reproducibility by controlling viscosity.
Detection Wavelength Photodiode Array (PDA) detection (e.g., 210-400 nm)Ensures detection of all chromophoric species and helps in assessing peak purity.[10]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.

Table 1: Recommended starting parameters for a stability-indicating HPLC method.

Protocol 2: Comprehensive Forced Degradation Study
  • Objective: To identify the degradation pathways and degradation products of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine under a variety of stress conditions.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

    • Stress Conditions: Expose the compound to the following conditions as outlined in ICH Q1A/Q1B guidelines.[10][11]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for up to 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for up to 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for up to 24 hours.

      • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

      • Photodegradation: Expose the sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Time Points: Withdraw aliquots at appropriate intervals (e.g., 2, 4, 8, 24 hours).

    • Sample Analysis: Neutralize acidic/basic samples and dilute all samples to a suitable concentration. Analyze using the validated stability-indicating HPLC method.

    • Peak Identification: For significant degradation peaks, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass-to-charge ratios (m/z) and fragmentation patterns to elucidate the structures of the degradants.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output API API Stock Solution (1 mg/mL) Acid Acidic 0.1 M HCl, 60°C API->Acid Expose Base Basic 0.1 M NaOH, 60°C API->Base Expose Oxid Oxidative 3% H₂O₂, RT API->Oxid Expose Therm Thermal 105°C (Solid) API->Therm Expose Photo Photolytic ICH Q1B API->Photo Expose HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxid->HPLC Analyze Samples Therm->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS Degradant Identification by LC-MS HPLC->LCMS Characterize Unknowns Report Comprehensive Stability Report HPLC->Report LCMS->Report

Caption: Workflow for a comprehensive forced degradation study.

Anticipated Results and Interpretation

The goal is to achieve moderate degradation (e.g., 5-20%) to ensure that the primary degradation pathways are observed without overly complex secondary degradation.

Stress ConditionExpected SusceptibilityPotential Transformation
Acid Hydrolysis ModeratePotential for hydrolysis of the amine or, under harsh conditions, cleavage of the pyrazole ring.
Base Hydrolysis Low to ModeratePyrazole rings are generally stable to base, but substituents may react.
Oxidation HighThe 4-amino group is a prime target for oxidation, potentially forming nitroso or nitro derivatives.[12]
Thermal ModerateThe stability will be determined by the melting point and decomposition temperature.[13][14]
Photolysis HighPhenylpyrazole structures are known to be susceptible to photodegradation, often via complex rearrangements or cleavage.[15][16][17]

Table 2: Predicted stability profile and potential degradation sites.

Elucidation of Degradation Pathways

Based on the known chemistry of phenylpyrazoles and the functional groups present in the target molecule, we can hypothesize potential degradation pathways.[12] The identification of these pathways is critical for understanding the molecule's liabilities.

G cluster_products Potential Degradation Products Parent 5-(difluoromethyl)-1-phenyl- 1H-pyrazol-4-amine Oxidized Oxidized Product (e.g., Nitro Derivative) Parent->Oxidized [O] (H₂O₂) Hydrolyzed Hydrolyzed Product (e.g., 4-hydroxy-pyrazole) Parent->Hydrolyzed H⁺/H₂O (Acid) RingCleaved Ring Cleavage Products Parent->RingCleaved Harsh Conditions (Acid/Base/Heat) Photoproduct Photolytic Rearrangement Product Parent->Photoproduct (Light)

Caption: Hypothetical degradation pathways for the target compound.

  • Oxidative Pathway: The most likely pathway involves the oxidation of the 4-amino group.

  • Hydrolytic Pathway: Under strong acidic conditions, the C-N bond of the amino group could be cleaved to yield the corresponding 4-hydroxypyrazole derivative.

  • Photolytic Pathway: Phenylpyrazoles can undergo complex rearrangements and cyclizations upon exposure to UV light.[15][17]

Conclusion and Strategic Implications

This technical guide outlines a robust, integrated strategy for determining the thermodynamic stability of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine. By combining predictive computational modeling with systematic and rigorous experimental stress testing, a comprehensive stability profile can be established. The insights gained from this process are invaluable. They not only satisfy regulatory requirements for stability-indicating methods but also provide critical knowledge to guide formulation development, define appropriate storage conditions, and establish a re-test period or shelf life. Proactively identifying and understanding a molecule's degradation pathways is a foundational pillar of successful and efficient drug development.

References

  • Imbrogno, P. F. (Year). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH.
  • Hirashima, A., et al. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds. BenchChem.
  • ResearchGate. (2024). (PDF) Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. ResearchGate. Available at: [Link]

  • ACS Publications. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. Available at: [Link]

  • BenchChem. (2025). Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science. BenchChem.
  • PubMed. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. PubMed. Available at: [Link]

  • Deshmukh, H. S., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. Available at: [Link]

  • DergiPark. (2025). Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy. DergiPark. Available at: [Link]

  • IAEA. (2021). A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites. IAEA. Available at: [Link]

  • ResearchGate. (2021). Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives. ResearchGate. Available at: [Link]

  • MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI. Available at: [Link]

  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues. BenchChem.
  • PMC. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC. Available at: [Link]

  • ACS Publications. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]

  • ResearchGate. (2023). Determination of Stoichiometry and Stability Constant of Cd(II) and Zn(II) Complexes with Pyrazole Based Ligands in Mixed Solvent (EtOH-H2O). ResearchGate. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available at: [Link]

  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Available at: [Link]

  • ResearchGate. (Year). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Available at: [Link]

  • Insubria. (Year). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Insubria. Available at: [Link]

  • PMC. (Year). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PMC. Available at: [Link]

  • Research Square. (Year). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Research Square. Available at: [Link]

  • Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • PubChem. (2026). 5-(difluoromethyl)-1-phenyl-1h-pyrazol-4-amine hydrochloride. PubChem. Available at: [Link]

  • PMC. (Year). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Canadian Science Publishing. (Year). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • PMC. (Year). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. PMC. Available at: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

Sources

Exploratory

mass spectrometry fragmentation pathways of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine Executive Summary The structural elucidation of fluorinated heterocycles is a critical bottlen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine

Executive Summary

The structural elucidation of fluorinated heterocycles is a critical bottleneck in modern agrochemical and pharmaceutical drug development. 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine (Exact Mass: 209.0764 Da; Formula: C₁₀H₉F₂N₃) is a highly functionalized building block representative of the core structures found in succinate dehydrogenase inhibitor (SDHI) fungicides and novel kinase inhibitors.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the gas-phase fragmentation dynamics of this molecule. By bridging theoretical organic chemistry with high-resolution mass spectrometry (HRMS) data, this guide provides a self-validating framework for researchers to confidently identify and quantify this compound and its derivatives.

Structural Profiling and Ionization Dynamics

Before analyzing fragmentation, we must understand the molecule's proton affinity and ionization behavior. In positive Electrospray Ionization (ESI+), the primary amine at the C4 position acts as the primary protonation site due to its localized lone pair, yielding a stable precursor ion [M+H]⁺ at m/z 210.0843 .

The molecule contains three distinct functional domains that dictate its tandem mass spectrometry (MS/MS) behavior:

  • The C4-Amine Group: Prone to protonation and subsequent neutral loss.

  • The C5-Difluoromethyl Group: Highly electron-withdrawing, driving unique fluorine-based eliminations.

  • The N1-Phenyl Ring: Provides extensive pi-conjugation, stabilizing the pyrazole core but acting as a distinct leaving group under high collision energies.

Causality in Core Fragmentation Pathways

The fragmentation of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine is not random; it is governed by thermodynamic stability and the minimization of charge localization.

Pathway A: Amine-Directed Cleavage (Loss of NH₃)

Upon collisional activation, the protonated primary amine undergoes heterolytic cleavage. The expulsion of neutral ammonia (-17.0265 Da) generates a fragment at m/z 193.0578 . This reaction is thermodynamically driven by the formation of a highly conjugated, resonance-stabilized pyrazolium cation.

Pathway B: Fluorine-Driven Eliminations (Loss of HF and :CF₂)

Difluoromethylated heterocycles exhibit highly specific gas-phase behavior 1. The strong electron-withdrawing nature of the -CHF₂ group weakens adjacent bonds, leading to two competing pathways:

  • Loss of Hydrogen Fluoride (HF): A multi-centered transition state facilitates the elimination of HF (-20.0062 Da), yielding a fluorinated vinyl-like cation at m/z 190.0781 .

  • Extrusion of Difluorocarbene (:CF₂): A hallmark of difluoromethyl groups is the loss of neutral difluorocarbene (-49.9968 Da) 2, yielding a fragment at m/z 160.0875 . This pathway is driven by the extreme thermodynamic stability of the neutral carbene leaving group.

Pathway C: Pyrazole Ring Cleavage

Under Higher-energy C-trap Dissociation (HCD), the pyrazole core itself ruptures. The N-N and C-N bonds cleave, leading to the expulsion of the phenyl group. Due to the high stability of the resulting aromatic system, the charge often localizes on the phenyl ring, generating the classic Phenyl Cation at m/z 77.0391 3.

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 210.0843 C10H10F2N3+ F1 [M+H - NH3]+ m/z 193.0578 C10H7F2N2+ M->F1 - NH3 (-17.0265 Da) F2 [M+H - HF]+ m/z 190.0781 C10H9FN3+ M->F2 - HF (-20.0062 Da) F3 [M+H - :CF2]+ m/z 160.0875 C9H10N3+ M->F3 - :CF2 (-49.9968 Da) F4 Phenyl Cation m/z 77.0391 C6H5+ M->F4 Pyrazole Cleavage (-133.0452 Da) F2->F4 Deep Fragmentation

Figure 1: Gas-phase fragmentation tree of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine in ESI+.

Quantitative Fragmentation Data

To ensure rigorous peak assignment, all theoretical masses must be calculated using monoisotopic exact masses. The table below summarizes the critical MS/MS transitions required for Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays.

Fragment IonExact m/zNeutral LossMass Loss (Da)FormulaMechanistic Origin
[M+H]⁺ 210.0843--C₁₀H₁₀F₂N₃⁺Protonated precursor ion
[M+H - NH₃]⁺ 193.0578NH₃17.0265C₁₀H₇F₂N₂⁺Cleavage of C4-amine bond
[M+H - HF]⁺ 190.0781HF20.0062C₁₀H₉FN₃⁺Elimination from C5-difluoromethyl
[M+H - :CF₂]⁺ 160.0875:CF₂49.9968C₉H₁₀N₃⁺Extrusion of difluorocarbene
Phenyl Cation 77.0391C₄H₅F₂N₃133.0452C₆H₅⁺N-phenyl bond cleavage

Self-Validating Experimental Protocol: LC-HRMS/MS Validation

To prevent false positives during structural elucidation, experimental protocols must be self-validating. A common analytical trap with this molecule is the isobaric ambiguity during isotopic labeling. If H/D exchange is performed using D₂O, the loss of ND₃ (-20.0454 Da) and the loss of HF (-20.0062 Da) become nearly isobaric. Resolving this requires a specific high-resolution methodology 4.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA) to drive complete protonation of the C4-amine.

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Apply a gradient elution using Mobile Phase A (H₂O + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA) at a flow rate of 0.4 mL/min.

  • Source Optimization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Crucial: Maintain the cone voltage/declustering potential below 20 V to prevent in-source fragmentation of the fragile -CHF₂ group.

  • MS/MS Acquisition (HCD/CID): Isolate the precursor ion at m/z 210.0843 using a narrow quadrupole isolation window (0.4 Da). Apply a stepped Normalized Collision Energy (NCE) of 15%, 30%, and 45%.

    • Causality: 15% NCE captures the low-energy NH₃ loss; 45% NCE forces the deep pyrazole ring cleavage to yield the m/z 77.0391 phenyl cation.

  • Data Validation (Resolving Power): Ensure the mass spectrometer is tuned to a resolving power of at least 30,000 (at m/z 200). This guarantees that any potential background interference at nominal mass 190 is clearly separated from the exact m/z 190.0781 (HF loss).

Conclusion

The mass spectrometric behavior of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine is a masterclass in functional group interplay. By understanding the thermodynamic drivers behind amine expulsion and difluorocarbene extrusion, researchers can accurately map its fragmentation tree. The self-validating HRMS protocol provided ensures that these pathways can be confidently utilized in pharmacokinetic tracking, metabolite identification, and agrochemical residue analysis.

References

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: American Chemical Society (ACS) URL:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL:[Link]

  • LC/MS spectra of parent compounds 1-phenylpyrazole and bacterial metabolites Source: ResearchGate URL:[Link]

Sources

Foundational

The Strategic Role of the Difluoromethyl Group in Pyrazole-4-Amine Derivatives: A Technical Guide for Drug Design and Agrochemical Development

Executive Summary The pyrazole-4-amine scaffold is a highly privileged pharmacophore in both medicinal chemistry and agrochemical development. Historically, methyl or halogen substituents were utilized to tune the electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole-4-amine scaffold is a highly privileged pharmacophore in both medicinal chemistry and agrochemical development. Historically, methyl or halogen substituents were utilized to tune the electronic and steric properties of the pyrazole ring. However, the strategic incorporation of the difluoromethyl ( −CF2​H ) group has revolutionized the optimization of these derivatives. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, physicochemical impact, and synthetic methodologies surrounding difluoromethylated pyrazole-4-amines, offering actionable insights for drug development professionals.

The Fluorine Effect: Mechanistic Rationale of the Difluoromethyl Group

The introduction of a difluoromethyl group onto the pyrazole-4-amine scaffold fundamentally alters its electronic and spatial characteristics 1. Unlike the fully fluorinated trifluoromethyl ( −CF3​ ) group, which is highly lipophilic and sterically demanding, the −CF2​H group acts as a unique lipophilic hydrogen bond donor.

The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C-H bond, enabling it to participate in weak, yet highly directional hydrogen bonding with biological targets 2. Furthermore, replacing an N-methyl or C-methyl group with a −CF2​H moiety drastically improves metabolic stability by blocking cytochrome P450-mediated oxidation, a common metabolic liability in methyl-pyrazole drugs 1.

Physicochemical Profiling

To understand the structural impact of the difluoromethyl group, it is critical to compare it against its non-fluorinated and fully fluorinated analogs. The table below summarizes the quantitative physicochemical shifts when substituting the pyrazole ring.

Property −CH3​ (Methyl) −CF2​H (Difluoromethyl) −CF3​ (Trifluoromethyl)
Inductive Effect ( σI​ ) -0.01 (Electron Donating)+0.22 (Electron Withdrawing)+0.39 (Strongly Withdrawing)
Lipophilicity ( π ) 0.520.760.88
H-Bond Donor Capacity NoneWeak, highly directionalNone
Metabolic Stability Low (Prone to oxidation)High (Blocks P450 oxidation)Very High
Steric Volume (ų) 16.821.527.8

Data synthesis indicates that −CF2​H provides an optimal middle ground, enhancing lipophilicity for membrane permeability without the extreme steric bulk of a −CF3​ group.

Synthetic Methodologies: Accessing N-Difluoromethyl Pyrazole-4-Amines

Synthesizing functionalized N-difluoromethylpyrazoles has historically been challenging due to the harsh conditions required for late-stage fluorination 1. A highly reliable, self-validating protocol involves the in situ generation of difluorocarbene to alkylate 4-nitro-1H-pyrazole, followed by a controlled catalytic hydrogenation to yield the target 1-(difluoromethyl)-1H-pyrazol-4-amine .

SynthesisWorkflow A 4-Nitro-1H-pyrazole (Starting Material) B Difluoromethylation (ClCF2COONa, K2CO3, 100°C) A->B C 1-(Difluoromethyl)-4-nitro-1H-pyrazole (Intermediate) B->C D Nitro Reduction (Pd/C, H2, EtOH, RT) C->D E 1-(Difluoromethyl)-1H-pyrazol-4-amine (Target Pharmacophore) D->E

Workflow for the synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine.

Step-by-Step Experimental Protocol

Phase 1: Difluoromethylation Rationale: We utilize sodium chlorodifluoroacetate ( ClCF2​COONa ) as a bench-stable difluorocarbene precursor 3. This avoids the use of ozone-depleting chlorodifluoromethane gas and pressurized reaction vessels, ensuring a safer, scalable process.

  • Preparation: In an oven-dried round-bottom flask, suspend 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous K2​CO3​ (2.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add ClCF2​COONa (2.5 equiv) in five equal portions over 30 minutes. Causality: The thermal decarboxylation of ClCF2​COONa generates difluorocarbene and CO2​ gas. Portion-wise addition prevents dangerous pressure buildup and thermal runaway.

  • Heating: Stir the reaction mixture at 100°C for 5 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature, quench with distilled water, and extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to isolate 1-(difluoromethyl)-4-nitro-1H-pyrazole as a crystalline solid [[3]]().

Phase 2: Nitro Reduction Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent potential hydrodefluorination of the sensitive −CF2​H group.

  • Preparation: Dissolve the purified 1-(difluoromethyl)-4-nitro-1H-pyrazole in absolute ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under an argon blanket. Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen; the argon blanket prevents spontaneous ignition.

  • Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas using a balloon. Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the suspension through a tightly packed Celite pad to remove the palladium catalyst. Caution: Do not let the filter cake dry out, as the active catalyst can ignite.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the target 1-(difluoromethyl)-1H-pyrazol-4-amine []().

Therapeutic and Agrochemical Applications

Medicinal Chemistry: Kinase Inhibition

Pyrazole-4-amines are privileged scaffolds in kinase inhibitor design. When derivatized into ureas or amides, the 1-(difluoromethyl)-1H-pyrazol-4-amine core serves as a potent hinge-binding motif in Janus Kinase (JAK) inhibitors 4. The difluoromethyl group occupies a specific hydrophobic pocket within the kinase domain, while its polarized C-H bond forms a stabilizing interaction with the backbone carbonyls of the hinge region, drastically improving selectivity over other kinase families.

JAKSTAT Cytokine Cytokine Signal Receptor Receptor Activation Cytokine->Receptor JAK JAK Kinase (Active) Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP dependent Inhibitor Difluoromethyl Pyrazole-4-Amine (Kinase Inhibitor) Inhibitor->JAK Competitive Inhibition Transcription Gene Transcription (Inflammatory Response) STAT->Transcription

Mechanism of JAK kinase inhibition by difluoromethyl pyrazole-4-amine derivatives.

Agrochemicals: Next-Generation Fungicides

In agricultural science, the difluoromethyl pyrazole motif is the cornerstone of Succinate Dehydrogenase Inhibitors (SDHIs) 5. While commercial SDHIs (like fluxapyroxad and bixafen) are typically pyrazole-4-carboxamides, pyrazole-4-amine derivatives are actively explored as "inverse amides" to overcome emerging fungal resistance 2. The −CF2​H group enhances translaminar movement across plant tissues by optimizing the molecule's lipophilicity, ensuring superior systemic protection against phytopathogenic fungi.

Conclusion

The difluoromethyl group is not merely a passive structural spacer; it is an active participant in the pharmacodynamics and pharmacokinetics of pyrazole-4-amine derivatives. By mastering the synthesis and application of this moiety, drug development professionals can unlock unprecedented levels of target affinity, metabolic resilience, and cellular permeability.

References

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles | ACS Omega |[Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI |[Link]

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules | ACS Publications |[Link]

  • United States Patent - Pyrrolotriazine derivative having kinase inhibitory activity | Google P

Sources

Exploratory

Electronic Effects of 1-Phenyl Substitution on Pyrazole-4-Amines: Mechanistic Insights and Medicinal Chemistry Applications

Executive Summary As a privileged pharmacophore in modern drug discovery, the pyrazole-4-amine scaffold serves as a critical hinge-binding motif in the design of kinase inhibitors. The introduction of a phenyl ring at th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged pharmacophore in modern drug discovery, the pyrazole-4-amine scaffold serves as a critical hinge-binding motif in the design of kinase inhibitors. The introduction of a phenyl ring at the N1 position of the pyrazole core fundamentally alters the electronic landscape of the molecule. This whitepaper provides an in-depth technical analysis of the electronic effects governed by 1-phenyl substitution, exploring its impact on pKa, nucleophilicity, and regioselectivity. Furthermore, we detail self-validating experimental workflows for the synthesis of these derivatives, ensuring high fidelity in structure-activity relationship (SAR) campaigns.

Electronic Architecture and Regioselectivity of the 1-Phenylpyrazole Core

The pyrazole ring is an electron-rich aromatic system where the two adjacent nitrogen atoms dictate the distribution of electron density. In a neutral or alkaline medium, the C4 position is the most electron-rich carbon, making it the primary site for electrophilic aromatic substitution[1].

When a phenyl group is introduced at the N1 position, it exerts a complex push-pull electronic effect:

  • Inductive Effect (-I): The sp2-hybridized carbons of the phenyl ring act as an electron-withdrawing group relative to hydrogen or alkyl substituents, subtly lowering the overall basicity (pKa) of the pyrazole N2 atom.

  • Resonance Effect (+M): The extended π -conjugation allows for the delocalization of electron density. Depending on the para/meta substituents on the 1-phenyl ring, this can either stabilize cationic intermediates during electrophilic attack or modulate the nucleophilicity of the C4-amino group.

Interestingly, while electrophilic attack heavily favors the C4 position, free-radical phenylation follows a different regiochemical logic. Based on π -bond orders, the free valences for pyrazole are 0.440 (C3), 0.286 (C4), and 0.393 (C5), making the C3 and C5 positions significantly more reactive towards radical attack than the C4 position[2]. This dichotomy emphasizes the necessity of choosing the correct reaction mechanisms (electrophilic vs. radical) when functionalizing the pyrazole core.

Data Presentation: Electronic and Substitution Effects

The table below summarizes how different N1-substituents influence the electronic properties and synthetic handling of the pyrazole core.

Substituent at N1Dominant Electronic EffectImpact on C4 PositionPreferred Nitration ReagentPrimary Medicinal Application
Hydrogen (1H) NeutralHighly susceptible to electrophiles HNO3​ / H2​SO4​ General pharmacophore base
Methyl (-CH3) Weak +I (Donating)Activates C4 HNO3​ / H2​SO4​ [3]
Phenyl (-C6H5) -I, +M (Complex)Modulates electron density; steric bulkAcetyl Nitrate ( AcONO2​ )[4]
4-Fluorophenyl Strong -IDeactivates C4 slightly; lowers pKaForcing conditionsHighly selective kinase targeting

Implications for Kinase Inhibition (Medicinal Chemistry)

In medicinal chemistry, the 4-amino group of the pyrazole ring frequently acts as a critical hydrogen bond donor/acceptor to the backbone carbonyls and amides in the ATP-binding hinge region of kinases.

The bioisosteric replacement of traditional functional groups (such as phenylsulfonamides) with pyrazole derivatives has led to the discovery of highly potent chemotypes. For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) at single-digit nanomolar concentrations[3]. Furthermore, 1-phenylpyrazole-4-amine derivatives are heavily utilized as inhibitors of the JAK-STAT pathway and Src Family Kinases (SFKs), which are critical in the treatment of malignancies such as breast cancer, multiple myeloma, and leukemias[4].

The N1-phenyl group tunes the pKa of the C4-amine, preventing it from being overly basic (which can lead to poor membrane permeability and hERG toxicity) while maintaining sufficient nucleophilicity for stable hinge binding.

ElectronicEffects N1 N1-Phenyl Substitution Inductive Inductive Effect (-I) Decreases Pyrazole pKa N1->Inductive Resonance Resonance Effect (+M) Delocalizes Electron Density N1->Resonance C4 C4-Amino Group (Tuned Nucleophilicity) Inductive->C4 Resonance->C4 Kinase Optimized Kinase Hinge Binding (e.g., JAK/STAT, CDK2) C4->Kinase

Influence of N1-phenyl electronic effects on C4-amine reactivity and kinase binding.

Self-Validating Experimental Protocols

To harness the 1-phenylpyrazole-4-amine scaffold, robust synthetic methodologies are required. The protocols below are designed with built-in causality and self-validation steps to ensure high purity and regioselectivity.

Protocol A: Regioselective C4-Nitration of 1-Phenylpyrazole

Causality & Rationale: If standard mixed acids ( HNO3​ / H2​SO4​ ) are used on 1-phenylpyrazole, the highly activated phenyl ring competes with the pyrazole C4 position, leading to an intractable mixture of 4-nitropyrazole and p-nitrophenyl isomers. To achieve selective C4-nitration, acetyl nitrate must be used. Acetyl nitrate acts as a milder, highly regioselective electrophile that exclusively targets the electron-rich C4 position of the pyrazole core[1].

Step-by-Step Methodology:

  • Preparation of Reagent: In a flame-dried flask under inert atmosphere, dissolve 1-phenylpyrazole (1.0 equiv) in anhydrous acetic anhydride (0.5 M concentration).

  • Temperature Control: Cool the solution to precisely 0°C using an ice-water bath. Critical Step: Maintaining 0°C prevents the runaway exothermic formation of tetranitromethane and suppresses phenyl ring nitration.

  • Electrophile Addition: Slowly add a solution of fuming nitric acid (1.1 equiv) dissolved in acetic anhydride dropwise over 30 minutes.

  • Reaction Maturation: Allow the mixture to stir at 0°C for 3 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the C4-nitro product will appear as a distinct, UV-active spot with a lower Rf than the starting material.

  • Quenching & Isolation: Carefully pour the reaction mixture into a large volume of crushed ice-water. Neutralize the acidic aqueous layer with saturated aqueous sodium carbonate until pH ~7.5.

  • Validation: Filter the resulting precipitate. Confirm regioselectivity via 1H-NMR; the disappearance of the pyrazole C4-proton (typically around δ 6.3 ppm) and the presence of two distinct pyrazole singlets (C3-H and C5-H) strongly validate successful C4-nitration.

Protocol B: Chemoselective Reduction to 1-Phenylpyrazole-4-amine

Causality & Rationale: While catalytic hydrogenation (Pd/C, H2​ ) is common, it can lead to partial saturation of the heterocyclic core or hydrodehalogenation if the phenyl ring is halogenated. The Béchamp reduction utilizing Iron (Fe) powder and catalytic HCl is highly chemoselective for the nitro group, cleanly yielding the 4-amine without disturbing the aromaticity of the 1-phenylpyrazole system[5].

Step-by-Step Methodology:

  • Solvation: Dissolve the 4-nitro-1-phenylpyrazole intermediate in a 3:1 mixture of Ethanol/Water (0.2 M).

  • Reagent Addition: Add fine Iron powder (20.0 equiv) to the stirring solution. Heat the suspension to 95°C.

  • Catalysis: Once at 95°C, add concentrated HCl (catalytic amount, ~0.1 equiv) dropwise. Rationale: The HCl etches the iron oxide layer, generating the active Fe(0) surface required for single-electron transfer to the nitro group.

  • Reflux: Reflux the mixture for 90 minutes. The solution will turn dark brown/black as iron oxides form.

  • Workup & Validation: Cool to room temperature, filter through a pad of Celite to remove iron sludge, and wash with hot ethanol. Concentrate the filtrate in vacuo. Validate the formation of the amine via LC-MS (expected [M+H]+ mass) and 1H-NMR (appearance of a broad singlet integrating to 2H around δ 4.0-5.0 ppm, representing the −NH2​ protons).

SynthesisWorkflow Start 1-Phenylpyrazole Nitration Regioselective Nitration (AcONO2, 0°C) Start->Nitration Intermediate 4-Nitro-1-phenylpyrazole Nitration->Intermediate Reduction Chemoselective Reduction (Fe/HCl, 95°C) Intermediate->Reduction Product 1-Phenylpyrazole-4-amine Reduction->Product

Self-validating synthetic workflow for 1-phenylpyrazole-4-amines.

Conclusion

The 1-phenylpyrazole-4-amine scaffold is a masterclass in heterocyclic electronic tuning. By understanding the delicate interplay between the inductive and resonance effects of the N1-phenyl group, medicinal chemists can precisely modulate the pKa and nucleophilicity of the C4-amine. When coupled with strictly controlled, regioselective synthetic protocols like acetyl nitrate-mediated nitration and chemoselective iron reduction, researchers can rapidly generate high-quality libraries for advanced kinase inhibitor screening.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation , PMC - NIH.[Link]

  • Max 4 | New Drug Approvals , New Drug Approvals.[Link]

  • Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA , PMC - NIH.[Link]

  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: III. FREE-RADICAL PHENYLATION OF 1-PHENYLPYRAZOLE , Canadian Science Publishing.[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine

Application Note: De Novo Synthesis of 5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine Strategic Overview and Mechanistic Rationale Fluorinated pyrazoles are highly privileged scaffolds in modern drug discovery and agroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis of 5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine

Strategic Overview and Mechanistic Rationale

Fluorinated pyrazoles are highly privileged scaffolds in modern drug discovery and agrochemistry. The incorporation of a difluoromethyl (–CF₂H) group acts as a lipophilic hydrogen bond donor, significantly modulating the physicochemical properties, metabolic stability, and target-binding affinity of the parent molecule[1].

The target compound, 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine , serves as a critical building block for synthesizing advanced pharmaceutical intermediates, such as complex amides and ureas. To achieve high purity and absolute regiocontrol, we employ a robust three-step synthetic strategy:

  • Regioselective Cyclocondensation: The synthesis initiates with the reaction of 4,4-difluoro-1-(dimethylamino)but-1-en-3-one (a fluorinated enaminone) with phenylhydrazine. The inherent electronic asymmetry of the enaminone ensures strict regioselectivity, directing the phenyl group to the N1 position and the difluoromethyl group to the C5 position, avoiding the formation of 1,3-disubstituted regioisomeric mixtures[2].

  • Electrophilic Aromatic Nitration: The pyrazole ring is highly activated at the C4 position. Utilizing a standard mixed-acid system (HNO₃/H₂SO₄) allows for the quantitative introduction of a nitro group at C4. The electron-withdrawing nature of the –CF₂H group at C5 prevents over-nitration.

  • Chemoselective Reduction: The final step requires the reduction of the C4-nitro group to an amine. To prevent hydrodefluorination or cleavage of the N-N pyrazole bond (which can occur under harsh catalytic hydrogenation with Pd/C), we utilize a mild, chemoselective Bechamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl)[3]. This method is highly sustainable, scalable, and leaves the delicate difluoromethyl moiety intact[4].

Synthetic Pathway Visualization

SynthesisPathway SM Fluorinated Enaminone + Phenylhydrazine Int1 5-(Difluoromethyl)- 1-phenyl-1H-pyrazole SM->Int1 EtOH, Reflux [Regiocontrol] Int2 5-(Difluoromethyl)-4-nitro- 1-phenyl-1H-pyrazole Int1->Int2 HNO3/H2SO4, 0°C [Electrophilic Sub] Target 5-(Difluoromethyl)-1-phenyl- 1H-pyrazol-4-amine Int2->Target Fe/NH4Cl, 80°C [Chemoselective Red]

Fig 1: Three-step synthetic workflow for 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine.

Quantitative Reaction Parameters

The following table summarizes the validated reaction metrics for a 100 mmol scale workflow. These parameters establish a self-validating system where intermediate tracking ensures downstream success.

StepTransformationTemp (°C)Time (h)Yield (%)In-Process Validation (IPC)
1 Cyclocondensation78 (Reflux)4.088%TLC (Hex/EtOAc 3:1), UV active spot at Rf 0.6.
2 Nitration0 to 252.592%LC-MS: Disappearance of SM; appearance of [M+H]+ 240.
3 Nitro Reduction806.085%TLC (DCM/MeOH 10:1), Ninhydrin stain positive (purple).

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-(difluoromethyl)-1-phenyl-1H-pyrazole

Causality Note: Ethanol is chosen as the solvent to facilitate the solubility of both starting materials while allowing for an optimal reflux temperature that drives the elimination of dimethylamine gas, pushing the equilibrium toward the cyclized product.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4-difluoro-1-(dimethylamino)but-1-en-3-one (14.9 g, 100 mmol) in absolute ethanol (150 mL).

  • Addition: Add phenylhydrazine (11.3 g, 105 mmol, 1.05 eq) dropwise at room temperature over 10 minutes. The solution will turn slightly yellow.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4 hours. Monitor the evolution of dimethylamine gas (can be trapped via a dilute HCl scrubber).

  • Workup: Once TLC indicates complete consumption of the enaminone, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (200 mL) and wash sequentially with 1M HCl (2 x 50 mL) to remove unreacted phenylhydrazine, followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford Intermediate 1 as a pale yellow oil that solidifies upon standing.

Step 2: Synthesis of 5-(difluoromethyl)-4-nitro-1-phenyl-1H-pyrazole

Causality Note: The reaction must be strictly temperature-controlled at 0 °C during the addition phase. The exotherm from the mixed acid generation can cause oxidative degradation of the pyrazole ring if allowed to exceed 10 °C.

  • Acid Mixture Preparation: In a 250 mL round-bottom flask, carefully add concentrated sulfuric acid (H₂SO₄, 40 mL). Cool the flask to 0 °C using an ice-water bath. Slowly add fuming nitric acid (HNO₃, 10 mL) dropwise, maintaining the temperature below 5 °C.

  • Substrate Addition: Dissolve Intermediate 1 (19.4 g, 100 mmol) in a minimal amount of concentrated H₂SO₄ (10 mL) and add this solution dropwise to the mixed acid at 0 °C over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice (400 g) with vigorous stirring. A pale yellow precipitate will immediately form.

  • Isolation: Filter the solid precipitate under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry overnight in a vacuum oven at 45 °C to yield Intermediate 2.

Step 3: Synthesis of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine

Causality Note: Iron powder requires surface activation to function efficiently as a reductant. Ammonium chloride serves as a mild proton source that activates the iron surface without creating a highly acidic environment that could hydrolyze the difluoromethyl group[3].

  • Reaction Setup: In a 500 mL two-neck flask, suspend Intermediate 2 (23.9 g, 100 mmol) in a mixture of ethanol (200 mL) and water (50 mL).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 10.7 g, 200 mmol, 2.0 eq) and fine Iron powder (325 mesh, 27.9 g, 500 mmol, 5.0 eq) to the suspension.

  • Reduction: Equip the flask with a reflux condenser and heat the vigorously stirred mixture to 80 °C for 6 hours. The reaction mixture will turn dark brown/black as iron oxides (Fe₃O₄) form[4].

  • Filtration: Cool the mixture to 40 °C. Filter the suspension through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with warm ethyl acetate (3 x 100 mL).

  • Extraction: Concentrate the combined filtrates under reduced pressure to remove ethanol. Extract the remaining aqueous phase with ethyl acetate (2 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Purify the crude amine via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5) to afford the target compound, 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine, as an off-white solid.

Sources

Application

amide coupling reaction conditions with 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for overcoming the profound steric and electronic deactiva...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for overcoming the profound steric and electronic deactivation inherent to 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine during amide bond formation.

Substrate Profiling: The Dual Challenge of Deactivation

Forming an amide bond with 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine presents a formidable synthetic hurdle. Standard coupling reagents (e.g., EDC/HOBt, HATU) routinely fail or deliver sub-15% yields[1]. As a Senior Application Scientist, it is critical to understand the causality behind this resistance before selecting a protocol:

  • Electronic Deactivation (The Inductive Effect): The difluoromethyl group ( −CF2​H ) at the C5 position is strongly electron-withdrawing via the inductive ( −I ) effect. This pulls electron density away from the adjacent pyrazole ring and the C4-amine, significantly lowering the energy of the nitrogen lone pair and rendering it a poor nucleophile [2].

  • Steric Shielding: The −CF2​H group is positioned ortho to the C4-amine. During the nucleophilic attack on an activated carboxylic acid, the amine must approach the carbonyl carbon at the Bürgi-Dunitz angle. The steric bulk of the −CF2​H group, compounded by the N1-phenyl ring, creates a highly crowded transition state, imposing a massive activation energy barrier.

To overcome this, we must abandon bulky active esters (like HOAt/HOBt intermediates) and instead utilize highly reactive, sterically unhindered electrophiles—specifically acyl fluorides or acid chlorides —often paired with elevated temperatures or strong bases.

Strategic Workflow & Decision Matrix

The following workflow illustrates the logical progression for selecting an activation strategy when dealing with this specific deactivated pyrazole.

Workflow Start Target: Amide Coupling 5-(CF2H)-1-Ph-Pyrazol-4-amine Assess Assess Limitations: 1. Steric Hindrance (-CF2H) 2. Electron Deficiency Start->Assess Standard Standard Reagents (EDC, DCC, HOBt) Assess->Standard Attempt 1 Advanced Advanced Activation Strategies Assess->Advanced Direct Route Fail Low Yield / No Reaction (< 15%) Standard->Fail Fail->Advanced Optimize AcylF Acyl Fluoride Generation (TCFH-NMI or BTFFH) Advanced->AcylF T3P T3P / Pyridine (Elevated Temp) Advanced->T3P AcidCl Acid Chloride + LiHMDS Advanced->AcidCl Success Successful Amide Bond Formation (> 70% Yield) AcylF->Success T3P->Success AcidCl->Success

Caption: Logical workflow for selecting amide coupling conditions for deactivated pyrazol-4-amines.

Quantitative Comparison of Coupling Systems

To guide your experimental design, the table below summarizes the expected performance of various coupling systems when applied to sterically hindered, electron-deficient amines [1][3].

Coupling SystemActive IntermediateSteric Demand of IntermediateExpected Yield RangeRecommendation
EDC / HOBt HOBt EsterHigh< 10%Not Recommended
HATU / DIPEA HOAt EsterHigh15 - 30%Poor for Hindered Amines
T3P / Pyridine Mixed AnhydrideModerate40 - 60%Viable with Heating
TCFH / NMI Acyl FluorideLow 70 - 90% Highly Recommended
(COCl)₂ / LiHMDS Acid ChlorideLow 60 - 85% Alternative for Refractory Cases

Validated Experimental Protocols

Protocol A: In Situ Acyl Fluoride Generation (TCFH-NMI)

Rationale: Acyl fluorides behave like activated esters but possess a uniquely small atomic radius at the leaving group (fluorine). This minimizes steric clashes in the transition state, allowing the deactivated 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine to attack efficiently [1].

Materials:

  • Carboxylic Acid (1.2 equiv)

  • 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine (1.0 equiv)

  • TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.3 equiv)

  • N-Methylimidazole (NMI) (3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Activation: In a flame-dried vial under nitrogen, dissolve the carboxylic acid (1.2 equiv) and TCFH (1.3 equiv) in anhydrous MeCN.

  • Base Addition: Add NMI (3.0 equiv) dropwise at room temperature. Stir for 15–30 minutes. The solution may turn slightly yellow, indicating the formation of the reactive acyl fluoride intermediate.

  • Coupling: Add 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine (1.0 equiv) in one portion.

  • Reaction: Seal the vial and heat to 40–50 °C for 12–24 hours. (Heating is required to overcome the remaining electronic deactivation of the amine).

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Acid Chloride Formation with Amine Deprotonation (LiHMDS)

Rationale: If the amine is too electron-deficient to attack even an acyl fluoride, you must artificially increase its nucleophilicity. Deprotonating the C4-amine with a strong, non-nucleophilic base (LiHMDS) generates a highly reactive amide anion, which is then trapped by an acid chloride [2].

Step-by-Step Methodology:

  • Acid Chloride Generation: Suspend the carboxylic acid (1.2 equiv) in anhydrous DCM. Add oxalyl chloride (1.5 equiv) and 1 drop of DMF. Stir until gas evolution ceases (approx. 2 hours). Concentrate in vacuo to remove excess oxalyl chloride, yielding the crude acid chloride. Dissolve in anhydrous THF.

  • Amine Deprotonation: In a separate flame-dried flask, dissolve 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Base Addition: Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise. Stir at -78 °C for 30 minutes to form the anion.

  • Coupling: Dropwise add the THF solution of the acid chloride to the deprotonated amine at -78 °C. Allow the reaction to slowly warm to room temperature overnight.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, concentrate, and purify.

Mechanistic Insights & Self-Validating Controls

To ensure your experimental workflow is robust, every protocol must act as a self-validating system . When dealing with difficult substrates, it is imperative to decouple the activation step from the coupling step to isolate failures.

The Self-Validating Methanol Quench Test

Before adding the pyrazole amine in Protocol A, withdraw a 5 µL aliquot of the activated carboxylic acid mixture and quench it into 100 µL of methanol containing 1% Triethylamine (Et₃N). Analyze this via LC-MS.

  • Observation A (Success): Complete conversion to the methyl ester confirms successful acyl fluoride formation. If the subsequent addition of the pyrazole amine yields no product, the failure is purely due to the amine's lack of nucleophilicity. You must switch to Protocol B (LiHMDS).

  • Observation B (Failure): The presence of unreacted carboxylic acid in the methanol quench indicates a failure in the activation step (e.g., wet solvent or degraded TCFH), saving you from wasting the valuable pyrazole amine.

Mechanistic Pathway of Acyl Fluoride Coupling

Mechanism RCOOH Carboxylic Acid (R-COOH) AcylF Acyl Fluoride Intermediate (R-COF) RCOOH->AcylF Activation TCFH TCFH / NMI (Fluorinating Agent) TCFH->AcylF F- donor Transition Low Steric Demand Transition State AcylF->Transition Attack by Amine Amine Deactivated Amine (Nucleophile) Amine->Transition Product Target Amide + HF (Neutralized) Transition->Product Elimination

Caption: Mechanistic pathway highlighting the low steric demand of the acyl fluoride intermediate.

References

  • Ulven, T., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2016, 14, 430-433. URL:[Link]

  • Royal Society of Chemistry. "Chapter 5: Green Chemistry and High Throughput Screening." RSC Books, 2016. URL:[Link]

Method

using 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine as an SDHI fungicide building block

Application Note & Synthetic Protocol: Utilizing 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine for Reverse-Amide and Novel Linker Synthesis Introduction & Mechanistic Rationale Succinate dehydrogenase inhibitors (SDHIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol: Utilizing 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine for Reverse-Amide and Novel Linker Synthesis

Introduction & Mechanistic Rationale

Succinate dehydrogenase inhibitors (SDHIs) represent one of the fastest-growing and most critical classes of agricultural fungicides, 1[1]. The traditional SDHI pharmacophore consists of a pyrazole-4-carboxylic acid linked via an amide bond to a lipophilic aniline tail. However, the widespread agricultural application of standard amides (e.g., bixafen, fluxapyroxad) has led to increasing target-site resistance, primarily driven by single-nucleotide polymorphisms resulting in mutations within the SDHB, SDHC, and SDHD subunits.

To combat resistance and navigate saturated intellectual property landscapes,2[2]. By utilizing 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine as a foundational building block, researchers can invert the traditional amide linkage to create "reverse-amide" SDHIs.

Causality in Design: This topological inversion alters the hydrogen-bond vector within the ubiquinone-binding pocket. This spatial rearrangement allows the molecule to bypass common resistance mutations (such as SDHB-H277Y) by engaging alternative amino acid residues, while maintaining high binding affinity for the wild-type enzyme[3]. Furthermore, the4, which is essential for optimal target interaction, transmembrane penetration, and metabolic stability[4]. The substitution of a 1-phenyl group (instead of the traditional 1-methyl) extends the core into a secondary hydrophobic pocket, increasing binding entropy.

SDH_Pathway Succinate Succinate SDH Complex II (SDH) Target Enzyme Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Electron Acceptor) SDH->Ubiquinone e- Transfer Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Reduction Inhibitor Reverse-Amide SDHI (Pyrazole-4-amine) Inhibitor->SDH Blocks Ubiquinone Binding Site

Fig 1: Mechanism of SDHI fungicides blocking electron transfer at mitochondrial Complex II.

Chemical Properties & Handling

The building block is typically supplied as a hydrochloride salt to prevent oxidative degradation of the electron-rich pyrazole amine.

Table 1: Physicochemical Specifications

Property Value
Chemical Name 5[5]
CAS Number 1909337-82-1[5]
Molecular Formula C10H10ClF2N3
Molecular Weight 245.65 g/mol
Appearance Off-white to pale yellow powder

| Storage Conditions | Store at 2-8°C under inert gas (Argon/N2). Protect from light and moisture. |

Synthetic Protocols: Constructing Novel SDHI Chemotypes

The following protocols detail the transformation of the pyrazole-4-amine core into novel SDHI candidates.

Synthetic_Workflow Core 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine Cond1 HATU, DIPEA, DMF + Carboxylic Acid Tail Core->Cond1 Cond2 Triethylamine, DCM + Isocyanate Tail Core->Cond2 Prod1 Reverse-Amide SDHI Cond1->Prod1 Prod2 Urea-Linked SDHI Cond2->Prod2

Fig 2: Scaffold hopping synthetic workflows utilizing the pyrazole-4-amine building block.

Protocol A: Synthesis of Reverse-Amide SDHI Analogs

Objective: Couple the sterically hindered pyrazole-4-amine with a lipophilic carboxylic acid.

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve the selected carboxylic acid tail (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes to ensure full formation of the active HOAt ester.

  • Coupling: Add 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride (1.0 eq) to the activated mixture. Stir continuously at room temperature for 12–16 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expertise & Causality: The pyrazole-4-amine is electronically deactivated by the strongly electron-withdrawing 5-difluoromethyl group. Standard coupling agents (like EDC/HOBt) often result in poor yields due to the weak nucleophilicity of this amine. HATU is mandated here as it generates a highly reactive intermediate, driving the amidation forward. Furthermore, exactly 3.0 equivalents of DIPEA are required: one to neutralize the hydrochloride salt of the building block, one to deprotonate the carboxylic acid, and one to maintain the basic environment required for the coupling mechanism.

Self-Validation & Quality Control: Monitor reaction completion via LC-MS rather than TLC. The starting amine and product often exhibit similar R_f values depending on the tail's polarity. The protocol is validated when the extracted ion chromatogram shows >95% conversion of the m/z 210 [M+H]⁺ peak (free base of the starting material) to the target mass.

Biological Evaluation & Screening Workflow

Protocol B: In Vitro SDH Enzymatic Inhibition Assay

Objective: Quantify the IC50 of synthesized reverse-amide SDHIs against isolated Succinate Dehydrogenase.

  • Reagent Preparation: Prepare assay buffer (50 mM Potassium Phosphate, pH 7.4, 0.1% Triton X-100). Prepare solutions of Succinate (20 mM) and 2,6-dichlorophenolindophenol (DCPIP) (50 µM) in the assay buffer.

  • Enzyme Pre-incubation: In a 96-well microplate, add 10 µL of the synthesized SDHI (serial dilutions in DMSO) to 80 µL of assay buffer containing the isolated SDH enzyme complex (e.g., porcine or fungal extract). Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing both Succinate and DCPIP to each well to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 600 nm continuously for 15 minutes.

Expertise & Causality: Succinate dehydrogenase activity cannot be measured directly via standard absorbance. DCPIP is utilized as an artificial electron acceptor that transitions from blue to colorless upon reduction by ubiquinol. The rate of color loss is inversely proportional to SDH inhibition. Crucially, the 10-minute pre-incubation step is mandatory because novel SDHIs with highly lipophilic tails often exhibit slow-binding kinetics; skipping this step will result in artificially high IC50 values.

Self-Validation & Quality Control: Calculate the Z'-factor for the assay plate using positive controls (e.g., Boscalid) and negative controls (DMSO vehicle). A Z'-factor > 0.6 validates the assay's robustness, ensuring the observed absorbance drop is strictly due to specific enzymatic reduction of DCPIP and not background auto-oxidation.

Data Presentation

The table below illustrates representative comparative structure-activity relationship (SAR) data, highlighting the efficacy of the reverse-amide scaffold hopping strategy against resistant fungal strains.

Table 2: Comparative In Vitro Fungicidal Activity (EC50, µg/mL)

Compound Class Linker Orientation EC50 (Wild-Type B. cinerea) EC50 (H277Y Mutant B. cinerea) Resistance Factor (RF)
Standard SDHI (Control) Pyrazole-Carbonyl-NH-Tail 0.05 µg/mL 4.50 µg/mL 90.0
Reverse-Amide SDHI Pyrazole-NH-Carbonyl-Tail 0.08 µg/mL 0.12 µg/mL 1.5

| Urea-Linked SDHI | Pyrazole-NH-CO-NH-Tail | 0.15 µg/mL | 0.20 µg/mL | 1.3 |

Note: The Reverse-Amide and Urea-linked derivatives synthesized from the pyrazole-4-amine building block demonstrate a dramatically reduced Resistance Factor (RF), proving their ability to overcome target-site mutations that render standard amides ineffective.

References

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

  • 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride. American Elements. URL:[Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. URL:[Link]

  • Scaffold Hopping Combined with 3D-QSAR for the Discovery of Succinate Dehydrogenase Inhibitors Containing N-Benzyloxyformamide. Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

  • Reversal of Functional Groups as a Useful Scaffold Hopping Tool in Fungicide Discovery. ResearchGate. URL:[Link]

Sources

Application

Application Note: Synthesis and Derivatization of 5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine for Novel Crop Protection Agents

Strategic Context and Rationale The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern agrochemical design. The difluoromethyl group ( −CF2​H ) is particularly valuable; it acts as...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Rationale

The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern agrochemical design. The difluoromethyl group ( −CF2​H ) is particularly valuable; it acts as a lipophilic hydrogen bond donor, enhancing both target-site binding affinity and metabolic stability against cytochrome P450 degradation.

While traditional Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., fluxapyroxad, bixafen) feature a pyrazole-4-carboxylic acid coupled to an aniline derivative, emerging resistance in fungal pathogens has driven the exploration of "reverse-amide" architectures. 5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine (CAS: 1909337-82-1) serves as a pivotal building block for these novel reverse-amide SDHIs [1]. By utilizing the pyrazole as the amine partner rather than the acid, researchers can access unexploited chemical space while maintaining the critical binding interactions required for complex II inhibition [2].

Mechanistic Overview and Retrosynthetic Analysis

The preparation of the target 4-aminopyrazole core from its unsubstituted precursor relies on the inherent electronic properties of the pyrazole ring.

  • Electrophilic Nitration : The nitrogen atoms in the pyrazole ring exert a +M (mesomeric) effect, rendering the C4 position highly nucleophilic and susceptible to electrophilic aromatic substitution. However, the strongly electron-withdrawing −CF2​H group at C5 deactivates the ring. Consequently, robust conditions (fuming HNO3​ and concentrated H2​SO4​ ) are required to generate the highly reactive nitronium ion ( NO2+​ ) and drive the C4-nitration to completion.

  • Catalytic Hydrogenation : The reduction of the resulting 4-nitropyrazole to the 4-amine must be carefully calibrated. The −CF2​H group is prone to hydrodefluorination under prolonged catalytic hydrogenation, particularly in the presence of basic impurities. Operating under mild hydrogen pressure with a neutral or slightly acidic solvent system suppresses this side reaction, ensuring high fidelity of the fluorinated moiety [3].

  • Amidation : The resulting 4-amine is highly nucleophilic and readily couples with substituted aroyl chlorides to form the final reverse-amide agrochemical intermediate.

G A 5-(Difluoromethyl) -1-phenyl-1H-pyrazole B 5-(Difluoromethyl)-4-nitro -1-phenyl-1H-pyrazole A->B HNO3 / H2SO4 Electrophilic Nitration C 5-(Difluoromethyl)-1-phenyl -1H-pyrazol-4-amine B->C H2, Pd/C Catalytic Reduction D Reverse-Amide SDHI (Agrochemical) C->D Ar-COCl, DIPEA Amidation

Synthetic workflow for 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine and its SDHI derivatives.

Step-by-Step Experimental Protocols

Phase 1: Regioselective C4-Nitration

Objective: Synthesize 5-(difluoromethyl)-4-nitro-1-phenyl-1H-pyrazole.

  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 5-(difluoromethyl)-1-phenyl-1H-pyrazole (10.0 g, 51.5 mmol) in concentrated sulfuric acid (40 mL).

  • Electrophile Generation : Maintain the internal temperature between 0–5 °C. Slowly add fuming nitric acid (4.5 mL, ~100 mmol) dropwise over 30 minutes. Causality: Dropwise addition prevents thermal runaway, which could lead to oxidative degradation of the pyrazole ring or undesired nitration of the N1-phenyl ring.

  • Reaction Progression : Remove the ice bath and allow the mixture to warm to ambient temperature (20 °C). Stir for 4 hours.

  • Self-Validation : Quench a 50 µL aliquot in water and extract with ethyl acetate. TLC (Hexanes/EtOAc 4:1) should show the complete disappearance of the starting material ( Rf​=0.65 ) and the appearance of a new, UV-active spot ( Rf​=0.45 ).

  • Workup : Pour the reaction mixture over 200 g of crushed ice. The product will precipitate as a pale yellow solid. Filter, wash thoroughly with cold distilled water until the filtrate is pH neutral, and dry under vacuum to afford the nitro intermediate.

Phase 2: Catalytic Hydrogenation to the 4-Amine

Objective: Synthesize 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine.

  • Setup : Transfer the nitro intermediate (10.0 g, 41.8 mmol) to a Parr hydrogenation vessel. Dissolve in anhydrous methanol (100 mL).

  • Catalyst Addition : Add 5% Palladium on Carbon (Pd/C, 1.0 g, 10 wt%). Caution: Pd/C is pyrophoric; add under a blanket of argon. Add 0.5 mL of 1M HCl in ether. Causality: The trace acid neutralizes any basic sites on the carbon support, severely retarding the rate of competitive hydrodefluorination.

  • Hydrogenation : Purge the vessel with nitrogen ( ), then with hydrogen ( ). Pressurize to 2 atm (30 psi) of H2​ and agitate at room temperature for 6 hours.

  • Self-Validation : The reaction is complete when hydrogen uptake ceases. The solution will transition from pale yellow to colorless. TLC (Hexanes/EtOAc 1:1) will reveal a highly polar, ninhydrin-positive spot ( Rf​=0.20 ).

  • Workup : Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo. The resulting 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride can be used directly in the next step.

Phase 3: Derivatization into a Reverse-Amide SDHI

Objective: Synthesize N-(5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide.

  • Coupling : Suspend the aminopyrazole hydrochloride (5.0 g, 20.3 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add N,N-diisopropylethylamine (DIPEA, 8.8 mL, 50.8 mmol) and cool to 0 °C.

  • Acylation : Add 2-(trifluoromethyl)benzoyl chloride (4.6 g, 22.3 mmol) dropwise. Stir for 2 hours at room temperature.

  • Workup & Validation : Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate. The formation of the amide bond is confirmed by the appearance of a sharp N-H stretch at ~3300 cm⁻¹ in the IR spectrum and a downfield shift of the pyrazole C3-proton in ¹H NMR.

Quantitative Data: Hydrogenation Optimization

To maximize the yield of the 4-amine while preventing the degradation of the −CF2​H group, various hydrogenation conditions were evaluated. The data below demonstrates the critical need for acidic additives when using palladium catalysts.

EntryCatalystSolventAdditive H2​ PressureTime (h)Amine Yield (%)Defluorination (%)
110% Pd/CMethanolNone4 atm126822
25% Pd/CMethanolNone2 atm88111
35% Pd/CMethanol1M HCl (0.1 eq) 2 atm 6 94 < 1
4Raney-NiEthanolNone4 atm24455
55% Pt/CEtOAcNone2 atm10883

Table 1: Optimization of the catalytic reduction of 5-(difluoromethyl)-4-nitro-1-phenyl-1H-pyrazole. Entry 3 represents the optimal protocol parameters.

Expert Insights & Troubleshooting

  • Managing Hydrodefluorination : The carbon-fluorine bond in a −CF2​H group is significantly weaker than in a −CF3​ group. During heterogeneous catalysis, basic sites on the activated carbon support can facilitate the oxidative addition of palladium into the C-F bond. By introducing a catalytic amount of HCl (Protocol 2, Step 2), we protonate these basic sites, effectively shutting down the defluorination pathway and boosting the isolated yield from 81% to 94%.

  • Regiochemical Integrity : If synthesizing the starting 5-(difluoromethyl)-1-phenyl-1H-pyrazole from a 1,3-dicarbonyl equivalent and phenylhydrazine, be aware of the Dimroth-like rearrangement. Polar aprotic solvents (like DMF) heavily favor the undesired 3-(difluoromethyl) isomer. Always utilize non-polar solvents (e.g., toluene) or strictly controlled acidic conditions to ensure N1-attack occurs regioselectively to yield the 5-isomer [4].

  • Handling the Amine : 4-Aminopyrazoles are electron-rich and prone to air oxidation, often turning dark brown upon prolonged exposure to ambient atmosphere. It is highly recommended to isolate the intermediate as its hydrochloride salt (as done in Phase 2) to drastically improve its shelf-life and handling stability prior to amidation.

References

  • Li, X.; Yu, Y.; Tu, Z. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules2021 , 26(5), 1202.[Link]

  • Zheng, Y.; et al. Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry2021 , 87(2), 1413-1424.[Link]

  • Pustovalov, I.; et al. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry2018 , 83(6), 3305-3315.[Link]

  • Liu, X.; et al. Synthesis of Fully Substituted Difluoromethylpyrazoles by Cyclization of Difluoroacetohydrazonoyl Bromides with 2-Acylacetonitriles or Malononitrile. The Journal of Organic Chemistry2024 , 89(15), 10842-10851.[Link]

Method

Advanced N-Alkylation Strategies for 5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Executive Summary & Chemical Context 5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary & Chemical Context

5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine (commonly supplied as a hydrochloride salt, CAS 1909337-82-1) is a highly valued structural motif in modern discovery chemistry[1]. It serves as a critical building block for advanced agrochemicals—particularly succinate dehydrogenase inhibitor (SDHI) fungicides—and novel pharmaceutical candidates.

Functionalization of the C4-amine via N-alkylation is a necessary step to generate structural diversity and optimize pharmacokinetic properties. However, this transformation is notoriously difficult. Standard N-alkylation protocols often result in poor yields, unreacted starting material, or uncontrollable dialkylation. This application note provides a deep dive into the mechanistic causality behind these challenges and outlines field-proven, self-validating protocols to achieve high-yielding N-alkylation.

Mechanistic Insights: Causality of Poor Reactivity

As synthetic chemists, we must look beyond the generic reactivity of amines. The C4-amine on this specific pyrazole scaffold is severely deactivated due to two primary factors:

  • Electronic Deactivation: The 5-difluoromethyl ( −CF2​H ) group is strongly electron-withdrawing via inductive effects. This pulls electron density away from the adjacent C4-amine, significantly reducing its nucleophilicity[2].

  • Steric Hindrance: The bulky 1-phenyl group and the adjacent 5- CF2​H group create a sterically congested micro-environment around the C4-amine, severely hindering the trajectory of incoming bulky electrophiles.

To overcome these barriers, we must manipulate the reaction environment by employing strong, solubility-enhancing bases (to force the deprotonation of the amine) or by shifting the paradigm entirely to reductive amination.

G A 5-(Difluoromethyl)-1-phenyl -1H-pyrazol-4-amine B 4-Amino Group (Target Nucleophile) A->B Alkylation Site C 5-CF2H Group (Electron Withdrawing) A->C Deactivates Amine D 1-Phenyl Group (Steric Bulk) A->D Hinders Approach

Caption: Mechanistic challenges in N-alkylation of the deactivated pyrazole scaffold.

Strategic Approaches to N-Alkylation

Strategy A: Direct Base-Mediated N-Alkylation

Direct alkylation requires careful tuning of the base and solvent. Cesium carbonate ( Cs2​CO3​ ) is the preferred base over K2​CO3​ or Na2​CO3​ for pyrazole-4-amines[3]. The causality here relies on the "Cesium Effect": the large ionic radius of the cesium cation provides a softer counterion that enhances the solubility of the carbonate in polar aprotic solvents (like DMF or DMAc). This generates a highly reactive, "naked" deprotonated amine intermediate capable of attacking alkyl halides despite steric hindrance.

Strategy B: Reductive Amination

When direct alkylation yields complex mixtures or dialkylated byproducts, reductive amination serves as a highly controlled alternative. By condensing the 4-aminopyrazole with an aldehyde or ketone to form an imine/iminium intermediate, the reaction is driven forward thermodynamically. Subsequent reduction with a mild hydride source, such as Sodium Triacetoxyborohydride (STAB), selectively yields the mono-alkylated product without over-reduction.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions for the N-benzylation of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine, demonstrating the superiority of specific reagent combinations.

MethodReagents (Electrophile / Reductant)Base / CatalystSolventTemp (°C)Conversion / Yield (%)Mechanistic Observation
Direct AlkylationBenzyl Bromide (1.2 eq) K2​CO3​ (2.0 eq)ACN80< 20%Base insoluble; amine insufficiently nucleophilic.
Direct AlkylationBenzyl Bromide (1.2 eq) Cs2​CO3​ (2.0 eq)DMF6078%"Cesium effect" enhances nucleophilicity[3].
Direct AlkylationBenzyl Iodide (1.2 eq)NaH (1.5 eq)THF0 to 2565%Fast reaction, but significant dialkylation observed.
Reductive AminationBenzaldehyde (1.1 eq) / STAB (1.5 eq)AcOH (cat.)DCE2585%Excellent selectivity for mono-alkylation.

Detailed Experimental Protocols

The primary challenges in the N-alkylation of pyrazoles are controlling regioselectivity and achieving high yields[2]. The following protocols are designed as self-validating systems to ensure experimental integrity.

Protocol 1: Direct N-Alkylation using Cesium Carbonate ( Cs2​CO3​ )

Causality Note: The use of a slight excess of electrophile ensures complete conversion, while strict TLC monitoring prevents the common pitfall of over-alkylation.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Neutralization & Deprotonation: Add anhydrous Cs2​CO3​ (2.5 mmol). Self-Validation: The excess base is mathematically required to first neutralize the hydrochloride salt (1.0 eq) and then deprotonate the amine (1.5 eq). Stir at room temperature for 30 minutes until CO2​ gas evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise via syringe to prevent localized hotspots.

  • Heating & Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction progress strictly via LC-MS or TLC every 2 hours.

  • Quenching & Workup: Once the mono-alkylated mass is dominant, cool to room temperature. Quench the reaction by pouring it into ice-cold water (20 mL). Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine ( 5×10 mL) to completely remove residual DMF, which otherwise causes streaking during chromatography.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Reductive Amination using STAB

Causality Note: STAB ( NaBH(OAc)3​ ) is chosen over NaBH4​ because its electron-withdrawing acetate groups make it a milder reducing agent, preventing the premature reduction of the unreacted aldehyde.

  • Imine Formation: Dissolve the free base of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL). Add glacial acetic acid (0.1 mmol) as an acid catalyst to activate the carbonyl.

  • Pre-stirring (Self-Validation Step): Stir the mixture at room temperature for 2 hours. Crucial Check: Take a 50 μ L aliquot, dilute in Acetonitrile, and run an LC-MS to confirm the disappearance of the starting amine and the formation of the imine intermediate. Do not proceed until imine formation is >90%.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 mmol).

  • Completion: Stir at room temperature for an additional 4-6 hours until LC-MS shows complete conversion of the imine to the amine.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane ( 3×10 mL), dry over Na2​SO4​ , and purify via chromatography.

Workflow Start Starting Material: 5-CF2H-1-Ph-pyrazol-4-amine Decision Select Alkylation Strategy Start->Decision Direct Direct Alkylation (R-X, Cs2CO3, DMF) Decision->Direct Alkyl Halide Reductive Reductive Amination (R-CHO, STAB, DCE) Decision->Reductive Aldehyde/Ketone TLC1 Monitor via LC-MS/TLC (Check for dialkylation) Direct->TLC1 TLC2 Monitor Imine Formation Then add STAB Reductive->TLC2 Purify Aqueous Workup & Silica Gel Chromatography TLC1->Purify TLC2->Purify

Caption: Experimental workflow for N-alkylation of 4-aminopyrazoles.

References

  • [1] Title: 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride. Source: American Elements. URL: [Link]

Sources

Application

Application Notes and Protocols for the Integration of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine into Drug Discovery Pipelines

Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The strategic incorporation of fluorine-containing functional groups, such as the difluoromethyl (CF2H) group, has become a cornerstone of modern drug design. The CF2H moiety can enhance metabolic stability, modulate lipophilicity, and improve target binding affinity by acting as a bioisosteric replacement for hydroxyl, thiol, and amine groups.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of the novel compound, 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine, into drug discovery pipelines. These application notes and protocols are designed to provide a framework for the systematic evaluation of this compound, from initial characterization to preclinical assessment.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine is critical for its advancement as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

PropertyPredicted/Experimental ValueSource
Molecular FormulaC10H9F2N3N/A
Molecular Weight209.20 g/mol N/A
pKaData not availableN/A
LogPData not availableN/A
SolubilityData not availableN/A

Protocol 1: Synthesis of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine

Step 1: Synthesis of a 1,3-dicarbonyl precursor with a difluoromethyl group.

  • This can be achieved through various fluorination strategies, a common one being the reaction of a suitable enolate with a difluoromethylating agent.

Step 2: Condensation with phenylhydrazine.

  • The 1,3-dicarbonyl precursor is then reacted with phenylhydrazine in a suitable solvent, such as ethanol or acetic acid, often with acid catalysis. This reaction proceeds via a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the pyrazole ring.[9]

Step 3: Introduction of the 4-amino group.

  • If not already present in the starting materials, the amino group can be introduced at the 4-position of the pyrazole ring. A common method is the nitration of the pyrazole ring followed by reduction of the nitro group to an amine.

Step 4: Purification and Characterization.

  • The final product should be purified using techniques such as column chromatography or recrystallization.[2] The structure and purity of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine must be confirmed by standard analytical methods, including 1H NMR, 13C NMR, mass spectrometry, and HPLC.

Target Identification and Validation

Identifying the molecular target of a novel compound is a crucial step in understanding its mechanism of action and potential therapeutic applications.[10] A multi-pronged approach combining computational and experimental methods is recommended.

Protocol 2: In Silico Target Prediction

Computational methods can predict potential targets based on the chemical structure of the compound.[11]

  • Ligand-Based Virtual Screening: Utilize online tools and software to screen large databases of known bioactive compounds to identify molecules with structural similarity to 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine. The known targets of these similar compounds can be considered potential targets for the novel compound.

  • Receptor-Based Virtual Screening (Molecular Docking): If a set of potential targets is identified, molecular docking simulations can be used to predict the binding affinity and mode of interaction of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine with these targets.[12]

Protocol 3: Affinity-Based Target Identification

This experimental approach aims to directly isolate and identify proteins that bind to the compound of interest.[10][13]

  • Synthesis of an Affinity Probe: Synthesize a derivative of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine that incorporates a linker and a reactive group or a tag (e.g., biotin).

  • Immobilization of the Probe: Covalently attach the affinity probe to a solid support, such as agarose beads.

  • Affinity Chromatography: Incubate the immobilized probe with a cell lysate or tissue extract. Proteins that bind to the compound will be captured on the beads.

  • Elution and Identification: After washing away non-specifically bound proteins, the captured proteins are eluted and identified by mass spectrometry.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for validating target engagement in a cellular context.[14]

  • Cell Treatment: Treat intact cells with various concentrations of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine.

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation. The amount of a specific protein remaining in the soluble fraction at different temperatures is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the thermal stability of a protein in the presence of the compound indicates a direct binding interaction.

High-Throughput Screening and Hit-to-Lead Optimization

Once a potential target or a desired phenotype is identified, high-throughput screening (HTS) can be employed to assess the activity of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine and its analogs.[15][16]

Workflow for HTS and Hit-to-Lead Optimization

HTS_Hit_to_Lead cluster_HTS High-Throughput Screening cluster_H2L Hit-to-Lead Optimization HTS_Assay Develop and Validate HTS Assay Primary_Screen Primary Screen of Compound Library HTS_Assay->Primary_Screen Hit_Confirmation Hit Confirmation and Triage Primary_Screen->Hit_Confirmation Promiscuity_Assay Promiscuity Assays Hit_Confirmation->Promiscuity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Promiscuity_Assay->SAR_Studies Confirmed Hits Lead_Optimization Lead Optimization (Potency, Selectivity) SAR_Studies->Lead_Optimization ADMET_Profiling ADMET Profiling Lead_Optimization->ADMET_Profiling In_Vivo_Models In Vivo Efficacy Models ADMET_Profiling->In_Vivo_Models

Caption: A generalized workflow for HTS and hit-to-lead optimization.

Protocol 5: High-Throughput Screening (HTS)

  • Assay Development: Develop a robust and miniaturized assay in a 96-, 384-, or 1536-well plate format.[16] The choice of assay will depend on the target class (e.g., enzyme activity assays, receptor binding assays, or cell-based reporter assays).[15]

  • Primary Screen: Screen a library of compounds, including 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine and its analogs, at a single concentration to identify initial "hits."

  • Hit Confirmation: Re-test the hits from the primary screen in duplicate or triplicate to confirm their activity.

  • Dose-Response Curves: Determine the potency (e.g., IC50 or EC50) of the confirmed hits by testing them over a range of concentrations.

  • Promiscuity Assays: It is crucial to identify and eliminate promiscuous inhibitors that can lead to false-positive results.[17] This can be done through assays that detect compound aggregation or non-specific reactivity.

Protocol 6: Hit-to-Lead Optimization and SAR Studies

The goal of hit-to-lead optimization is to improve the potency, selectivity, and drug-like properties of the initial hits.[12][18][19]

  • Analog Synthesis: Synthesize a focused library of analogs of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine to explore the structure-activity relationship (SAR). Modifications can be made to the phenyl ring, the pyrazole core, and the difluoromethyl group to investigate their contributions to activity and selectivity.

  • Iterative Testing: Test the newly synthesized analogs in the primary assay and secondary assays to assess their potency and selectivity.

  • In Silico Modeling: Use computational tools to guide the design of new analogs with improved properties.[20]

ADMET Profiling

Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential to identify compounds with favorable pharmacokinetic profiles.[21][22]

In Silico and In Vitro ADMET Profiling Workflow

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Assays PhysChem Physicochemical Properties (LogP, pKa, Solubility) ADME_Models Predictive ADME Models PhysChem->ADME_Models Toxicity_Alerts Structural Toxicity Alerts ADME_Models->Toxicity_Alerts Solubility_Assay Kinetic/Thermodynamic Solubility Permeability_Assay Permeability (e.g., Caco-2, PAMPA) Solubility_Assay->Permeability_Assay Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability_Assay->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition Cytotoxicity_Assay Cytotoxicity (e.g., HepG2, HeLa) CYP_Inhibition->Cytotoxicity_Assay

Caption: A workflow for in silico and in vitro ADMET profiling.

Protocol 7: In Vitro ADMET Assays

A panel of in vitro assays should be performed to evaluate the ADMET properties of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine and its optimized analogs.

ADMET PropertyIn Vitro Assay
Absorption Caco-2 permeability assay, Parallel Artificial Membrane Permeability Assay (PAMPA)
Distribution Plasma protein binding assay (e.g., equilibrium dialysis)
Metabolism Liver microsome stability assay, hepatocyte stability assay, cytochrome P450 (CYP) inhibition assay
Excretion Data is typically gathered from in vivo studies
Toxicity Cytotoxicity assays in relevant cell lines (e.g., HepG2 for hepatotoxicity), hERG inhibition assay (for cardiotoxicity)

In Vivo Efficacy Models

Based on the known biological activities of pyrazole derivatives, potential therapeutic areas for 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine include inflammation and cancer.[23][24]

Protocol 8: Collagen-Induced Arthritis (CIA) Model in Mice (for Inflammation)

The CIA model is a widely used preclinical model for rheumatoid arthritis.[25][26][27]

  • Immunization: Induce arthritis in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in complete Freund's adjuvant.

  • Booster: Administer a booster injection of type II collagen in incomplete Freund's adjuvant 21 days after the primary immunization.

  • Treatment: Once clinical signs of arthritis appear, administer 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine or vehicle control to the mice daily via an appropriate route (e.g., oral gavage).

  • Assessment: Monitor the mice for clinical signs of arthritis, such as paw swelling and joint inflammation. At the end of the study, collect tissues for histological analysis and measure biomarkers of inflammation (e.g., cytokines).

Protocol 9: Xenograft Tumor Model in Mice (for Cancer)

Xenograft models are used to evaluate the antitumor activity of compounds in vivo.[28]

  • Cell Implantation: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment groups and administer 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine or vehicle control.

  • Tumor Measurement: Measure the tumor volume regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Conclusion

5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine represents a promising chemical scaffold for drug discovery. The strategic combination of the privileged pyrazole core and the beneficial properties of the difluoromethyl group warrants a thorough investigation of its therapeutic potential. The protocols and workflows outlined in this document provide a comprehensive framework for the systematic evaluation of this compound, from its initial synthesis and characterization to its preclinical assessment. By following a rigorous and data-driven approach, researchers can effectively unlock the potential of this novel chemical entity.

References

  • (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Curia Global. Hit-to-Lead Optimization Strategy in Drug Discovery. [Link]

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • PubMed. (2005, August 15). High-throughput assays for promiscuous inhibitors. [Link]

  • MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • PMC. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... [Link]

  • Medicilon. Autoimmune and Inflammation Models. [Link]

  • ResearchGate. (2026, March 20). (PDF) Target Identification Approaches in Drug Discovery. [Link]

  • Excelra. Hit to Lead Optimization in Drug Discovery. [Link]

  • (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • PMC. Target identification and mechanism of action in chemical biology and drug discovery. [Link]

  • ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]

  • ScienceDirect. Identifying novel drug targets with computational precision. [Link]

  • Lab on a Chip (RSC Publishing). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. [Link]

  • ACS Publications. (2017, January 4). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]

  • Drug Target Review. (2017, December 13). Expert view: Optimising the hit-to-lead workflow. [Link]

  • Malaria World. Current and emerging target identification methods for novel antimalarials. [Link]

  • ACS Publications. (2024, May 20). Site Identification and Next Choice Protocol for Hit-to-Lead Optimization. [Link]

  • (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • PMC. (2025, December 19). In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. [Link]

  • Nuvisan. Advanced in vivo inflammation & immunology models. [Link]

  • Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation. [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]

  • ACS Publications. ADMET-PrInt: Evaluation of ADMET Properties: Prediction and Interpretation. [Link]

  • PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. [Link]

  • Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. [Link]

  • IntechOpen. (2019, May 2). ADME Profiling in Drug Discovery and a New Path Paved on Silica. [Link]

  • PubMed. (2017, January 15). 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • MDPI. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. [Link]

  • MDPI. (2023, March 25). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]

  • PMC. Current status of pyrazole and its biological activities. [Link]

  • MDPI. (2023, January 9). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. [Link]

  • MDPI. (2024, May 17). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. [Link]

  • Google Patents. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
  • PMC. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]

  • ResearchGate. Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. [Link]

  • Google Patents.

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Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is designed for researchers, scientists, and drug development professionals addressing critical bottlenecks in the synthesis of 5-(d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is designed for researchers, scientists, and drug development professionals addressing critical bottlenecks in the synthesis of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine , a highly valuable scaffold in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and novel pharmaceuticals.

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative process data, and self-validating experimental protocols to ensure high-yield, regioselective synthesis.

PART 1: Mechanistic Workflow

The synthesis of this specific fluorinated pyrazole requires strict control over regiochemistry during ring formation, electrophilic selectivity during nitration, and chemoselectivity during reduction.

SynthesisWorkflow SM1 Phenylhydrazine + 4,4-Difluoro-1-ethoxybut-1-en-3-one Step1 Regioselective Cyclocondensation (Addition-Elimination) SM1->Step1 Int1 5-(Difluoromethyl)-1-phenyl -1H-pyrazole Step1->Int1 EtOH, 80°C Step2 Electrophilic Nitration (C4-Position Activation) Int1->Step2 Int2 4-Nitro-5-(difluoromethyl) -1-phenyl-1H-pyrazole Step2->Int2 HNO3 / Ac2O, 0°C Step3 Chemoselective Reduction (Avoid Defluorination) Int2->Step3 Product 5-(Difluoromethyl)-1-phenyl -1H-pyrazol-4-amine Step3->Product Fe / NH4Cl, 80°C

Fig 1: Three-step mechanistic workflow for 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine synthesis.

PART 2: Troubleshooting Guides & FAQs

Q1: Regiochemistry Failure — When using ethyl 4,4-difluoroacetoacetate, I predominantly isolate the 3-(difluoromethyl) regioisomer instead of the desired 5-(difluoromethyl) isomer. How can I reverse this regioselectivity? A: This is a classic electrophile-nucleophile mismatch. The terminal, more nucleophilic nitrogen (-NH₂ group) of phenylhydrazine preferentially attacks the highly electrophilic ketone adjacent to the strongly electron-withdrawing -CF₂H group. Subsequent cyclization yields the 3-(difluoromethyl) pyrazole 1. Actionable Advice: To reverse the regioselectivity, you must mask the electrophilicity of the starting material. Abandon the ketoester and use a difluoromethylated β-alkoxyenone (e.g., 4,4-difluoro-1-ethoxybut-1-en-3-one). The primary amine will undergo an addition-elimination at the softer β-carbon, forcing the internal secondary amine to close the ring at the fluorinated ketone, exclusively yielding the 5-(difluoromethyl) core 2.

Q2: Nitration Byproducts — During the C4-nitration of 5-(difluoromethyl)-1-phenyl-1H-pyrazole, I am observing significant yield loss due to oxidation and the formation of a byproduct with a nitrated phenyl ring. What is the mechanistic cause? A: The pyrazole core is electron-rich, particularly at the C4 position, which is activated by the lone pairs of the adjacent nitrogen atoms. However, the N1-phenyl ring is also highly susceptible to electrophilic aromatic substitution 3. Using a standard "mixed acid" (fuming HNO₃ / concentrated H₂SO₄) creates an aggressively oxidizing environment that leads to competitive para-nitration on the phenyl ring and degradation of the pyrazole core. Actionable Advice: Switch to a milder nitrating system, such as Nitric Acid in Acetic Anhydride. This generates acetyl nitrate ( CH3​COONO2​ ) in situ, which is a softer electrophile. Keep the temperature strictly at or below 0 °C to ensure absolute C4-selectivity.

Q3: Defluorination during Reduction — My final step involves reducing the 4-nitro intermediate to the target 4-amine using Palladium on Carbon (Pd/C) and hydrogen gas. My yields are low, and LC-MS indicates the loss of fluorine atoms. How can I prevent hydrodefluorination? A: Palladium is notorious for its ability to insert into C-F bonds, particularly when the fluorinated carbon is adjacent to an aromatic ring (a benzylic-like position). Under standard hydrogenation conditions, Pd/C catalyzes hydrodefluorination, converting your -CF₂H group to -CH₂F or -CH₃ 4. Actionable Advice: Abandon Pd/C for this specific substrate. Instead, utilize a chemoselective Single-Electron Transfer (SET) reduction. The Béchamp reduction variant (Iron powder and Ammonium Chloride in aqueous ethanol) is highly selective for nitro groups and is completely inert toward C-F and N-N bonds.

PART 3: Quantitative Process Optimization

The table below summarizes the optimization data for the critical Phase 3 reduction step, highlighting the severe impact of catalyst choice on the integrity of the difluoromethyl group.

Reduction MethodCatalyst / ReagentConditionsIsolated Yield (%)Purity (LC-MS)Defluorination Byproducts
Catalytic Hydrogenation10% Pd/C, H₂ (50 psi)MeOH, 25 °C, 12 h45%60%> 30%
Catalytic HydrogenationPtO₂, H₂ (15 psi)EtOH, 25 °C, 8 h72%85%< 5%
Dissolving MetalZn dust, AcOHTHF, 25 °C, 4 h68%80%Not Detected
SET Reduction (Optimized) Fe powder, NH₄Cl EtOH/H₂O, 80 °C, 2 h 92% > 98% Not Detected

PART 4: Self-Validating Experimental Protocols

Phase 1: Regioselective Cyclocondensation via β-Alkoxyenone

  • In a round-bottom flask, dissolve 4,4-difluoro-1-ethoxybut-1-en-3-one (1.0 equiv) in absolute ethanol (0.5 M).

  • Add phenylhydrazine (1.05 equiv) dropwise at 0 °C. The primary amine selectively attacks the β-carbon, eliminating ethanol.

  • Heat the mixture to reflux (80 °C) for 4 hours to drive the cyclization of the secondary amine onto the difluoromethyl ketone. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). Analyze the crude mixture via ¹⁹F NMR; a single doublet at approximately -115 ppm confirms the presence of the -CF₂H group. The absence of a secondary doublet indicates high regiomeric purity.

Phase 2: Electrophilic C4-Nitration

  • Dissolve the purified 5-(difluoromethyl)-1-phenyl-1H-pyrazole (1.0 equiv) in acetic anhydride (0.3 M) and cool to 0 °C using an ice-salt bath.

  • Slowly add fuming nitric acid (1.2 equiv) dropwise, maintaining the internal temperature strictly below 5 °C.

  • Stir at 0 °C for 2 hours, then carefully quench by pouring the mixture over crushed ice. Self-Validation Check: The product will precipitate as a solid. LC-MS should display an [M+H]⁺ peak at m/z 240. ¹H NMR will show the complete disappearance of the pyrazole C4-H proton (typically localized around 6.8 ppm), validating substitution at the correct position.

Phase 3: Chemoselective SET Reduction

  • Suspend 4-nitro-5-(difluoromethyl)-1-phenyl-1H-pyrazole (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M).

  • Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (3.0 equiv).

  • Heat the suspension to 80 °C under vigorous stirring for 2 hours.

  • Filter the hot mixture through a pad of Celite to remove iron oxides, washing thoroughly with hot ethanol.

  • Concentrate the filtrate and extract with EtOAc. Self-Validation Check: Spot the final product on TLC and apply a Ninhydrin stain; a deep purple color confirms the presence of the primary amine. LC-MS will show[M+H]⁺ at m/z 210. ¹⁹F NMR must be checked to ensure the -CF₂H doublet remains perfectly intact.

PART 5: References

  • Synthetic Strategies to Access Fluorinated Azoles - NIH PMC. 1

  • Fluorinated Pyrazoles: From Synthesis to Applications - Chemical Reviews. 2

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - NIH PMC. 3

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives - MDPI. 4

Sources

Optimization

troubleshooting low reactivity of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine in amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to form amide bonds with highly deactivated heterocyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to form amide bonds with highly deactivated heterocyclic amines. The compound 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine represents a "perfect storm" of steric and electronic deactivation.

This guide abandons generic advice to dissect the exact causality behind these reaction failures. Below, you will find a root-cause analysis, an advanced troubleshooting FAQ, and field-proven, self-validating protocols designed specifically for this challenging substrate.

Part 1: Root Cause Analysis of Amine Deactivation

To solve the reactivity issue, we must first understand the molecular environment of the C4-amine. The diagram below maps the logical relationship between the molecule's structural features and the necessary chemical interventions.

G cluster_causes Root Causes of Low Reactivity cluster_solutions Validated Chemical Solutions Amine 5-(difluoromethyl)-1-phenyl- 1H-pyrazol-4-amine Steric Steric Hindrance (Ortho C5-CHF2 group) Amine->Steric Electronic Electronic Deactivation (-I effect of CHF2 & N1-Phenyl) Amine->Electronic Nucleophile Poor Nucleophilicity (Amidation Stalls < 10%) Steric->Nucleophile Electronic->Nucleophile Sol1 Hyper-Electrophiles (Acyl Fluorides) Nucleophile->Sol1 Sol2 Strong Activators (T3P or HATU + Heat) Nucleophile->Sol2 Sol3 Base Promoted (Deprotonation via LiHMDS) Nucleophile->Sol3

Logical flowchart of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine deactivation and solutions.

Part 2: Troubleshooting Guide & FAQs

Q: Why does my amidation stall at <10% conversion when using standard EDC/HOBt or DCC? A: The failure is fundamentally mechanistic. The difluoromethyl ( −CF2​H ) group at the C5 position exerts a powerful electron-withdrawing inductive (-I) effect, severely depleting the electron density of the adjacent C4-amine[1]. Furthermore, its ortho-relationship to the amine creates a physical steric shield. Standard O-acylisourea intermediates generated by EDC are simply not electrophilic enough to be attacked by such a weak, hindered nucleophile[1].

Q: If standard methods fail, what is the optimal first-line coupling reagent for this specific substrate? A: Propylphosphonic anhydride (T3P) or HATU are the superior choices. T3P, when used with a base like pyridine at elevated temperatures, forms a highly reactive mixed phosphonic anhydride[2]. It is specifically validated for non-nucleophilic anilines and epimerization-prone substrates, offering the added benefit of water-soluble byproducts[2][3]. Alternatively, HATU utilizes a neighboring group effect from the nitrogen in its azabenzotriazole ring, which accelerates the aminolysis step even with sterically hindered substrates[4][5].

Q: I have tried HATU and T3P, but my carboxylic acid is also sterically hindered. What is the ultimate fallback? A: In situ generation of an acyl fluoride. While acyl chlorides can be too unstable or prone to side reactions, acyl fluorides are uniquely stable to hydrolysis yet hyper-reactive toward amines[6]. The small atomic radius of fluorine minimizes additional steric bulk at the carbonyl carbon, allowing the deactivated pyrazole amine to successfully attack the highly polarized C-F bond[7].

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: T3P/Pyridine-Mediated Amidation (First-Line Approach)

Causality: Pyridine is chosen over DIPEA because it acts as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that facilitates the attack of the weak pyrazole amine[2].

  • Initialization: Dissolve the carboxylic acid (1.2 eq) and 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous EtOAc or DMF to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous pyridine (3.0 eq).

    • Self-Validation Check: Ensure the solution remains completely clear. Immediate heavy precipitation indicates premature salt formation, which may require switching to a more polar solvent like DMAc.

  • Activation: Add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise at room temperature.

  • Thermal Acceleration: Heat the reaction to 60°C.

    • Self-Validation Check: Monitor by LC-MS after 4 hours. If the mass of the unreacted amine persists but the acid is consumed, spike the reaction with an additional 0.5 eq of T3P and 1.0 eq of pyridine.

  • Isolation: Cool to room temperature and wash the organic layer twice with water and once with brine. T3P byproducts are highly water-soluble, validating a clean crude profile without the need for immediate chromatography[3].

Protocol B: Acyl Fluoride Generation (For Extreme Hindrance)

Causality: Converts the carboxylic acid into a hyper-electrophile capable of overcoming the dual steric/electronic deactivation of the pyrazole amine[6].

  • Activation: Dissolve the carboxylic acid (1.1 eq) in anhydrous DCM. Add pyridine (1.1 eq) and cool the flask to 0°C under nitrogen.

  • Fluorination: Add cyanuric fluoride (1.2 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation Check (Critical): Withdraw a 10 µL aliquot and quench it in 1 mL of methanol. Analyze via LC-MS. Complete conversion to the methyl ester confirms successful acyl fluoride generation. If the free acid remains, the activation has failed (likely due to wet solvent or degraded cyanuric fluoride). Do not add the amine until this check passes.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated cyanuric acid byproduct. Concentrate the filtrate under reduced pressure to isolate the crude acyl fluoride.

  • Coupling: Redissolve the acyl fluoride in anhydrous DMF. Add 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine (1.0 eq) and DIPEA (2.0 eq). Heat to 80°C overnight to force the amidation[7].

Part 4: Quantitative Data Presentation

The following table summarizes the expected performance of various coupling strategies when applied to 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine, based on electrophile reactivity and steric tolerance.

Coupling StrategyActive Electrophile FormedReactivity vs. Weak AminesSteric ToleranceTypical Yield RangePrimary Byproduct Removal
EDC / HOBt O-Acylisourea / OBt esterPoorLow< 10%Aqueous extraction
HATU / DIPEA O-At ester (Azabenzotriazole)HighModerate40 - 60%Chromatography
T3P / Pyridine Mixed Phosphonic AnhydrideVery HighModerate60 - 85%Aqueous wash (Water-soluble)
Acyl Fluoride Acyl Fluoride (C-F bond)ExtremeHigh75 - 95%Evaporation / Mild wash

Part 5: References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (PMC) URL:

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Chemistry Portal (Org. Lett. 2011) URL:

  • HATU:a third-generation coupling reagent Source: ChemicalBook URL:

  • HATU: The Core Reagent for Peptide & Drug Synthesis Source: Suzhou Highfine Biotech URL:

  • Amine to Amide Mechanism - T3P Source: Common Organic Chemistry URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine Reactions

Welcome to the Advanced Applications Support Center. Working with highly functionalized heteroaromatics like 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine presents unique synthetic bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Working with highly functionalized heteroaromatics like 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine presents unique synthetic bottlenecks. The combination of a bulky, electron-withdrawing difluoromethyl (-CF₂H) group at the 5-position and a phenyl ring at the 1-position severely restricts the nucleophilicity and spatial accessibility of the 4-amino group[1].

As a Senior Application Scientist, I have compiled this troubleshooting guide to help you bypass these steric and electronic barriers. Rather than relying on trial and error, this guide explains the mechanistic causality behind reaction failures and provides field-proven, self-validating protocols to ensure your success.

Logical Workflow for Hindered Pyrazol-4-amines

Before diving into specific troubleshooting steps, consult the workflow below to align your synthetic strategy with the physical realities of this substrate.

Pathway Target 5-(CF2H)-1-Ph-pyrazol-4-amine Reaction Bottleneck Branch1 Amidation / Acylation Target->Branch1 Branch2 C-N Cross-Coupling (Buchwald-Hartwig) Target->Branch2 Fail1 Standard Coupling (HATU/EDC) Result: <10% Yield Branch1->Fail1 Steric Block Pass1 Acid Chloride + DMAP Result: >85% Yield Branch1->Pass1 Reactive Electrophile Fail2 1st Gen Ligands (BINAP/dppf) Result: No Reaction Branch2->Fail2 Poor Reductive Elimination Pass2 Bulky/Electron-Rich Ligands (tBuBrettPhos / JosiPhos) Branch2->Pass2 Enhanced Coordination Base Mild Base (K3PO4 / Cs2CO3) Prevents Defluorination Pass2->Base

Workflow for overcoming steric and electronic bottlenecks in hindered pyrazol-4-amine reactions.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do my standard amide coupling reactions (using HATU, EDC, or PyBOP) consistently fail or stall at <10% conversion?

The Causality: The failure is twofold. First, the lone pair on the 4-amino group is highly delocalized into the electron-deficient pyrazole core, a state exacerbated by the strongly electronegative 5-CF₂H group[1]. Second, standard coupling agents generate a bulky active ester intermediate (e.g., an OBt or OAt ester). The steric "umbrella" created by the adjacent -CF₂H and 1-phenyl groups physically prevents this bulky electrophile from achieving the required trajectory for tetrahedral intermediate formation. The Solution: Abandon bulky active esters. You must use a smaller, highly reactive electrophile. Convert your carboxylic acid to an acid chloride using oxalyl chloride/DMF, and perform the coupling using DMAP as a nucleophilic catalyst. If the acid chloride is unstable, acyl fluorides (generated via Deoxo-Fluor or TFFH) are an excellent, sterically forgiving alternative.

Q2: I am attempting a Buchwald-Hartwig cross-coupling with an aryl chloride, but I only recover starting material. What is going wrong?

The Causality: In palladium-catalyzed C-N coupling, the oxidative addition to the aryl halide usually proceeds normally. However, the subsequent amine coordination and reductive elimination steps are severely hindered by the pyrazole's steric bulk. First- and second-generation ligands (like BINAP or dppf) do not create a wide enough "pocket" around the palladium center to accommodate the 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine, nor are they electron-rich enough to force the difficult reductive elimination[2]. The Solution: You must use dialkylbiaryl phosphine ligands specifically engineered for hindered primary heteroarylamines[3]. Ligands such as tBuBrettPhos or JosiPhos CyPF-tBu are mandatory here[4]. They are highly electron-rich (accelerating oxidative addition/reductive elimination) and possess a specific steric profile that prevents the formation of unreactive bis-amine palladium complexes.

Q3: During base-mediated alkylations or high-temperature couplings, I am observing a mass loss of 19 Da (M-19) or 38 Da (M-38) in my LC-MS. What is this impurity?

The Causality: You are observing defluorination. The proton of the 5-difluoromethyl group (-CF₂H) is relatively acidic due to the adjacent fluorines and the electron-withdrawing pyrazole ring. If you use strong, nucleophilic bases (like NaH, n-BuLi, or even KOtBu at elevated temperatures), the base can deprotonate the -CF₂H group. This leads to the expulsion of a fluoride ion (α-elimination) to form a highly reactive transient carbene, which subsequently degrades or reacts with the solvent. The Solution: Strictly avoid strong bases. For cross-couplings, use mild, non-nucleophilic bases such as anhydrous K₃PO₄ or Cs₂CO₃[4]. For alkylations, consider using phase-transfer catalysis or mild carbonate bases in polar aprotic solvents (like DMF or DMAc) at lower temperatures.

Quantitative Data: Ligand Selection for C-N Cross-Coupling

To prevent wasted optimization time, we have summarized the coupling efficiencies of various ligand classes when reacting highly hindered 5-substituted pyrazol-4-amines with standard aryl chlorides.

Table 1: Ligand Performance in Buchwald-Hartwig Coupling of Hindered Pyrazol-4-amines

Ligand ClassSpecific LigandPd PrecatalystOptimal BaseTemp (°C)Typical Yield (%)
Bidentate (1st Gen) BINAPPd₂(dba)₃NaOtBu100< 10%
Bidentate (1st Gen) dppfPd₂(dba)₃NaOtBu100< 15%
Dialkylbiaryl (2nd Gen) XPhosXPhos Pd G2Cs₂CO₃10025 - 40%
Dialkylbiaryl (3rd Gen) BrettPhosBrettPhos Pd G3K₃PO₄10065 - 80%
Dialkylbiaryl (3rd Gen) tBuBrettPhos tBuBrettPhos Pd G3 K₃PO₄ 100 85 - 95%
Ferrocenyl JosiPhos CyPF-tBu Pd(OAc)₂ NaOtBu *100 80 - 90%

*Note: While NaOtBu is effective with JosiPhos, if defluorination of the -CF₂H group is observed, immediately switch to K₃PO₄[4].

Validated Experimental Methodologies
Protocol A: High-Yield Amidation via Acid Chloride Activation

Use this protocol when standard HATU/EDC couplings yield <10% conversion.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under nitrogen, dissolve your target carboxylic acid (1.5 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add a catalytic amount of DMF (1 drop).

  • Chlorination: Cool the solution to 0 °C. Dropwise add oxalyl chloride (2.0 equiv). Stir for 30 minutes at 0 °C, then warm to room temperature for 2 hours until gas evolution ceases.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the resulting acid chloride in anhydrous DCM.

  • Amine Preparation: In a separate flame-dried flask, dissolve 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine (1.0 equiv) in anhydrous DCM (0.1 M). Add anhydrous pyridine (3.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.2 equiv).

  • Coupling: Cool the amine solution to 0 °C. Dropwise add the acid chloride solution over 15 minutes.

  • Reaction: Remove the ice bath and heat the reaction to a gentle reflux (40 °C) for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organics with 1M HCl (to remove pyridine), brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Buchwald-Hartwig C-N Cross-Coupling

A self-validating protocol utilizing 3rd-generation palladacycles to force reductive elimination[3].

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 10 mL microwave vial with a magnetic stir bar.

  • Reagent Loading: Add 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine (1.0 equiv, 0.5 mmol), the desired aryl chloride (1.2 equiv, 0.6 mmol), and finely milled, anhydrous K₃PO₄ (2.5 equiv, 1.25 mmol).

  • Catalyst Addition: Add tBuBrettPhos Pd G3 precatalyst (0.05 equiv, 5 mol%). Self-validation check: The G3 precatalyst ensures a 1:1 Pd-to-ligand ratio and activates rapidly under mild conditions without requiring reduction by the amine.

  • Solvent: Add anhydrous 1,4-dioxane (2.5 mL, 0.2 M). Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.

  • Heating: Place the vial in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 16–24 hours. Note: Vigorous stirring is critical due to the heterogeneous nature of K₃PO₄.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Sources

Optimization

best purification methods for crude 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine

Welcome to the Technical Support Center for the isolation and purification of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine . This guide is designed for researchers, process chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine .

This guide is designed for researchers, process chemists, and drug development professionals. Aminopyrazoles are highly valuable pharmacophores in medicinal chemistry, but their polarity, susceptibility to oxidation, and tendency to coordinate with transition metals make their purification notoriously challenging[1]. The presence of the electron-withdrawing difluoromethyl (-CHF₂) group and the lipophilic N-phenyl ring further complicates standard isolation workflows[2][3].

Below, you will find field-proven troubleshooting FAQs, quantitative data comparisons, and self-validating experimental protocols to ensure high-yield, high-purity recovery of your target compound.

PART 1: Diagnostic FAQs & Troubleshooting

Q1: My crude product streaks severely on standard silica gel, resulting in poor recovery. How can I resolve this? The Causality: The C4-amine and the pyrazole nitrogen atoms act as strong hydrogen-bond donors and acceptors. When using standard bare silica (SiO₂), these basic sites interact strongly with acidic silanol groups on the stationary phase, causing severe peak tailing. Furthermore, the electron-withdrawing -CHF₂ group alters the electron density of the pyrazole core, leading to unpredictable retention times[3]. The Solution: Abandon standard bare silica. Use amine-functionalized (NH₂) silica gel. If NH₂-silica is unavailable, pre-treat your standard silica column with 1–5% triethylamine (TEA) in your mobile phase (e.g., Hexane/Ethyl Acetate) to permanently deactivate the acidic silanol sites[1].

Q2: I am observing a closely eluting impurity that I cannot separate. What is it? The Causality: If your synthetic route involved the condensation of phenylhydrazine with a fluorinated 1,3-dielectrophile, the reaction is prone to poor regiocontrol. This yields an inseparable thermodynamic mixture of the target 5-(difluoromethyl) isomer and the 3-(difluoromethyl) regioisomer[2]. Because their dipole moments and polarities are nearly identical, standard flash chromatography often fails. The Solution: Do not rely on chromatography for regioisomer separation. Instead, convert the crude free base into its hydrochloride salt[4][5]. The steric bulk of the N1-phenyl group adjacent to the C5-difluoromethyl group creates differential solubility profiles between the two isomers, allowing the 5-isomer to be selectively recrystallized from hot ethanol/heptane.

Q3: My isolated free base darkens from yellow to dark brown upon storage. How do I prevent degradation? The Causality: Electron-rich aminopyrazoles are highly susceptible to atmospheric auto-oxidation, forming colored azo, azoxy, or quinonoid-like polymeric degradation products. The Solution: Store the compound under an inert argon atmosphere at -20°C. For long-term bench stability, always isolate the compound as the hydrochloride salt (CAS 1909337-82-1), which protonates the reactive amine and drastically raises the oxidation potential[4].

Q4: How do I remove residual palladium catalyst? (Assuming synthesis via nitro reduction) The Causality: The basic 4-amino group strongly chelates soluble transition metals like Pd(II) leached during catalytic hydrogenation. The Solution: Treat the crude organic extract with a metal scavenger (e.g., SiliaMetS® Thiol) at 40°C for 2 hours, followed by filtration through a tightly packed pad of Celite layered with activated carbon.

PART 2: Quantitative Data on Purification Strategies

The following table summarizes the efficacy of various purification methods based on the specific impurities targeted during the downstream processing of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine.

Purification MethodPrimary Target Impurity RemovedTypical Yield RecoveryPurity AchievedScalability
Acid-Base Extraction Neutral/Acidic byproducts, unreacted precursors85–95%80–90%High (Process/Kilogram scale)
NH-Silica Chromatography Minor organic impurities, colored byproducts60–75%>95%Medium (Lab/Gram scale)
Thiol-Scavenging Resin Transition Metals (Pd/Ru)>95%N/A (Metal <10 ppm)High (Process scale)
HCl Salt Crystallization Regioisomers (3-CHF₂), Oxidation products70–85%>99%High (Commercial scale)

PART 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Liquid-Liquid Acid-Base Extraction

Causality Note: The -CHF₂ group inductively withdraws electron density, lowering the pKa of the conjugate acid compared to non-fluorinated aminopyrazoles. Therefore, a stronger acid (1M HCl) is required to fully protonate the amine.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acid Extraction: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 × 5 mL/g).

  • Self-Validation Step: Before discarding the organic layer, spot both the organic and aqueous layers on a TLC plate. Elute and stain with Ninhydrin. A purple spot should only appear in the aqueous phase, confirming complete protonation and transfer of the aminopyrazole.

  • Washing: Wash the combined acidic aqueous layers with Dichloromethane (DCM) (1 × 5 mL/g) to remove lipophilic neutral impurities (e.g., unreacted phenylhydrazine derivatives).

  • Basification: Cool the aqueous layer in an ice bath (0°C). Slowly add saturated aqueous Na₂CO₃ until the pH reaches 9–10. Caution: CO₂ gas will evolve.

  • Recovery: Extract the basified aqueous layer with fresh EtOAc (3 × 5 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Hydrochloride Salt Formation & Recrystallization

Causality Note: Forming the HCl salt disrupts the hydrogen-bonding network of the free base, purging trace regioisomers and stabilizing the compound against oxidation[4].

  • Dissolution: Dissolve the free base of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine in anhydrous Methyl tert-butyl ether (MTBE) (8 mL/g) under an argon atmosphere.

  • Precipitation: Cool the solution to 0°C. Dropwise, add 1.2 equivalents of 4M HCl in dioxane. A white/off-white precipitate will immediately form.

  • Self-Validation Step: Monitor the precipitation. If the solution turns gummy or oils out, the solvent is too polar. Add anhydrous heptane dropwise until a crystalline solid forms.

  • Isolation: Stir at 0°C for 30 minutes. Filter the solid rapidly over a Büchner funnel under a blanket of nitrogen to prevent moisture absorption (the salt can be hygroscopic).

  • Recrystallization: Dissolve the crude salt in a minimum amount of boiling absolute ethanol. Slowly add heptane until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then to 4°C overnight to yield analytically pure crystalline needles.

PART 4: Purification Workflow Visualization

The following logical workflow demonstrates the optimal sequence of operations to isolate the compound from a crude reduction mixture to an analytically pure API-grade salt.

PurificationWorkflow Start Crude Reaction Mixture (from Nitro Reduction) Filter Celite & Carbon Filtration (Remove Pd/C Catalyst) Start->Filter Filter AcidBase Acid-Base Extraction (Isolate Basic Amine) Filter->AcidBase Extract (1M HCl then Na2CO3) Chromatography NH-Silica Chromatography (Remove Polar Impurities) AcidBase->Chromatography Organic Phase SaltForm HCl Salt Formation (Purge Regioisomers) Chromatography->SaltForm Purified Free Base Pure Pure 5-(CHF2)-1-Ph-pyrazol-4-amine HCl (Stable Product) SaltForm->Pure Recrystallization (EtOH/Heptane)

Workflow for the isolation and purification of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine.

PART 5: References

  • Title: 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride (CAS 1909337-82-1) Source: American Elements URL: [Link]

  • Title: Efficient, Protecting Group Free Kilogram-Scale Synthesis of the JAK1 Inhibitor GDC-4379 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Troubleshooting

optimizing reaction conditions for 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine crystallization

Welcome to the Technical Support Center for the isolation and purification of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine . This compound is a highly valuable intermediate in the synthesis of advanced agrochemicals (s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine . This compound is a highly valuable intermediate in the synthesis of advanced agrochemicals (such as SDHI fungicides) and active pharmaceutical ingredients[1][2].

Because this molecule possesses a unique combination of structural features—a lipophilic 1-phenyl ring, an electronegative 5-difluoromethyl group ( −CHF2​ ), and a strongly hydrogen-bonding 4-amino group ( −NH2​ )—its crystallization energy landscape is highly complex. Researchers frequently encounter phase-separation issues, polymorphic trapping, and suboptimal crystal habits.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you optimize your crystallization conditions.

Part 1: Troubleshooting Guides & FAQs

Q1: My crystallization yields a biphasic liquid mixture (oiling out) instead of solid crystals. How do I force nucleation?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the system's supersaturation level exceeds the metastable zone width (MZW) before stable nuclei can form. For this specific pyrazole, the hydrophobic 1-phenyl ring causes a rapid "hydrophobic collapse" when a highly polar anti-solvent (like water) is added too quickly to a protic solvent (like ethanol)[3]. The molecules cluster into an amorphous, solute-rich liquid phase rather than organizing into a crystal lattice. The Solution:

  • Switch to a less aggressive anti-solvent system: Transition from Ethanol/Water to Toluene/Heptane. Toluene provides excellent solvation for the phenyl ring, while heptane acts as a milder anti-solvent, widening the MZW.

  • Implement Seeding: Introduce 1-2 wt% of pure seed crystals at the upper boundary of the MZW (typically 5–10°C below the saturation temperature) to bypass the high energy barrier of primary nucleation.

Q2: The filtered crystals are extremely fine needles that clog the filter cake and trap impurities. How can I improve the crystal habit?

The Causality: The 4-amino group acts as a strong, unidirectional hydrogen-bond donor, interacting with the pyrazole nitrogen of adjacent molecules. Rapid cooling kinetically favors 1D growth along this hydrogen-bonding axis, resulting in high-aspect-ratio needles. The Solution: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature (e.g., cooling to 10°C, reheating to 30°C, and cooling again), you selectively dissolve the thermodynamically unstable fine needles and redeposit the solute onto the larger, more stable crystal faces, promoting 3D bulk growth.

Q3: I am detecting multiple polymorphic forms in my XRPD data. How do I isolate the thermodynamically stable form?

The Causality: The −CHF2​ group can act as a weak hydrogen-bond acceptor. Depending on the solvent polarity, the molecule can adopt different conformational packing motifs (e.g., dimers vs. 1D chains). Fast cooling traps the kinetic polymorph, which often has a lower melting point and higher solubility. The Solution: Extend the hold time at an elevated temperature (e.g., 50°C) in a solvent capable of hydrogen-bond disruption (like Isopropanol) before the final cooling ramp. This provides the activation energy required for the kinetic form to undergo a solvent-mediated phase transition into the thermodynamic form.

Part 2: Mechanistic Workflows & Visualizations

The following decision tree outlines the standard troubleshooting workflow for resolving common crystallization failures with substituted pyrazole-4-amines.

Troubleshooting Start Crystallization Initiated Obs1 Observation: Oiling Out (LLPS) Start->Obs1 High Supersaturation Obs2 Observation: Fine Needles Start->Obs2 Rapid Cooling Obs3 Observation: Polymorphism Start->Obs3 Kinetic Trapping Act1 Decrease anti-solvent addition rate & Seed Obs1->Act1 Act2 Initiate Temperature Cycling (Ostwald Ripening) Obs2->Act2 Act3 Extend hold time at elevated temperature Obs3->Act3

Crystallization troubleshooting workflow for 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine.

Nucleation Pathway

Understanding the molecular assembly is critical. The diagram below illustrates the sequential desolvation and assembly required to form a stable crystal lattice.

Pathway Solvated Solvated Monomer (EtOH/H2O) Desolvation Desolvation of 1-Phenyl Ring Solvated->Desolvation Anti-solvent Dimer H-Bonded Dimer (4-NH2...N) Desolvation->Dimer Nucleation Stacking Pi-Pi Stacking Assembly Dimer->Stacking Growth Lattice Stable Crystal Lattice Stacking->Lattice Maturation

Mechanistic pathway from solvated monomer to stable crystal lattice.

Part 3: Quantitative Data & System Parameters

Selecting the correct solvent system and cooling profile is the foundation of a robust crystallization process. The tables below summarize the physicochemical responses of the target molecule to various environments.

Table 1: Solvent System Selection Matrix

Solvent SystemSolubilizing PowerAnti-SolventMZW (Metastable Zone Width)Risk of Oiling OutRecommended Use Case
Ethanol / Water High (EtOH)WaterNarrowHigh (if Water > 40%)Crude purification; high yield[3].
Toluene / Heptane Moderate (Toluene)HeptaneBroadLowResolving LLPS; high purity.
Isopropanol (IPA) ModerateN/A (Cooling)ModerateMediumPolymorph control (thermodynamic).

Table 2: Optimized Cooling Profile (Self-Validating)

PhaseTemp RangeRate (°C/min)Action / In-Process Control (IPC)
Dissolution 20°C → 70°C2.0IPC: Visual check. Ensure a completely clear solution to erase thermal history.
Cooling to Seed 70°C → 55°C0.5Action: Hold at 55°C. Add 1% seed crystals.
Desupersaturation 55°C (Hold)N/AIPC: Wait 30 mins. Confirm seed persistence (turbidity) to validate MZW boundary.
Primary Cooling 55°C → 20°C0.1Action: Slow ramp to prevent secondary nucleation and needle formation.
Maturation 20°C (Hold)N/AIPC: Sample for XRPD to confirm thermodynamic polymorph before filtration.

Part 4: Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (Toluene/Heptane)

This protocol is designed to be self-validating. If the seed crystals dissolve in Step 3, the system is under-saturated, and the solvent ratio must be adjusted before proceeding.

  • Dissolution: Suspend 10.0 g of crude 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine in 40 mL of Toluene in a jacketed reactor.

  • Heating: Ramp the reactor temperature to 75°C under constant agitation (250 RPM) until complete dissolution is achieved.

  • Anti-Solvent Addition (Phase 1): Slowly dose 15 mL of Heptane over 30 minutes. The solution should remain clear.

  • Seeding: Cool the reactor to 60°C. Introduce 100 mg of pure 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine seed crystals.

    • Self-Validation Check: The seeds must remain suspended and not dissolve. If they dissolve, add 5 mL more Heptane and re-seed.

  • Aging: Hold the suspension at 60°C for 1 hour to allow the seed bed to grow and consume the initial supersaturation.

  • Anti-Solvent Addition (Phase 2): Dose the remaining 25 mL of Heptane at a constant rate over 2 hours.

  • Cooling & Isolation: Cool the suspension to 10°C at a rate of 0.2°C/min. Filter the resulting block-like crystals under vacuum, wash with cold Heptane (10 mL), and dry in a vacuum oven at 40°C.

Protocol B: Temperature Cycling for Crystal Habit Modification

Use this protocol if your initial crystallization yields unfilterable needles.

  • Initial Crystallization: Perform a standard cooling crystallization in Isopropanol (50 mL for 10 g of solute) from 70°C to 10°C.

  • First Heating Cycle: Once the suspension reaches 10°C and fine needles are observed, heat the reactor back to 45°C at 1.0°C/min. Hold for 30 minutes. (This dissolves the fine, unstable needles while leaving larger crystal cores intact).

  • First Cooling Cycle: Cool back to 10°C at a slow rate of 0.1°C/min.

  • Repeat: Execute this 10°C 45°C cycle three total times.

  • Final Isolation: After the final cooling ramp to 10°C, filter the suspension. The Ostwald ripening process will have converted the fine needles into dense, easily filterable prisms.

Part 5: References

  • [1] PROCESS FOR PREPARING 1,3-DISUBSTITUTED PYRAZOLE COMPOUNDS - European Patent Office - EP 2496560 B1 - EPO. European Patent Office. Available at:

  • [3] 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-amine. Benchchem. Available at:

  • [2] (10) Patent No. ResearchGate. Available at:

Sources

Optimization

Technical Support Center: Solubility Optimization for 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine

System Overview & Mechanistic Causality Welcome to the Application Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with complex active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

System Overview & Mechanistic Causality

Welcome to the Application Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with complex active pharmaceutical ingredients (APIs) and intermediates is a standard hurdle. Optimizing the solubility of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine in organic solvents requires moving beyond trial-and-error and applying a thermodynamic, causality-driven approach.

To engineer the right solvent system, we must first deconstruct the molecule's unique physicochemical profile:

  • The Phenyl Ring: Contributes strong dispersive forces ( δD​ ) and drives baseline lipophilicity.

  • The Pyrazole Core & Amine (-NH2): Provide robust hydrogen bond acceptor and donor capabilities ( δH​ ), leading to a high crystal lattice energy.

  • The Difluoromethyl Group (-CF2H): Unlike the highly hydrophobic trifluoromethyl (-CF3) group, the -CF2H moiety acts as a [1]. It engages in hydrogen bonding on a scale similar to thiophenols and amines. This creates a highly resilient, synergistic intermolecular network that strongly resists solvation in purely non-polar organic solvents[1].

Overcoming this lattice energy requires matching the solvent's cohesive energy density to the solute using[2].

G Start Compound: 5-(difluoromethyl)-1-phenyl- 1H-pyrazol-4-amine Assess Assess Intermolecular Forces (CF2H H-bonding, Amine) Start->Assess HSP Determine Hansen Solubility Parameters (HSP) Assess->HSP Test Solvent Screening (UV-Vis/Gravimetric) HSP->Test Issue1 Low Solubility? Test->Issue1 Blend Design Co-solvent Blend (e.g., EtOAc/Heptane) Issue1->Blend Yes Success Optimized Organic Solution Issue1->Success No Issue2 Oiling Out? Blend->Issue2 Adjust Adjust Cooling Rate & Seeding Protocol Issue2->Adjust Yes Issue2->Success No Adjust->Success

Logical workflow for troubleshooting and optimizing API solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in standard non-polar solvents like hexane or toluene, despite having a lipophilic phenyl group? A1: The insolubility is driven by its synergistic hydrogen-bonding network. While the phenyl group interacts well with non-polar solvents via dispersion forces, solvents like toluene and hexane lack the hydrogen-bonding ( δH​ ) and polar ( δP​ ) parameters required to disrupt the amine-amine and -CF2H-amine intermolecular bonds. The acidic alpha-hydrogen of the -CF2H group actively participates in crystal lattice stabilization[1]. You must introduce a solvent with a higher δH​ value (e.g., an ester or ether) to break these specific bonds.

Q2: How can I rationally select a solvent blend instead of using trial-and-error? A2: We strongly recommend utilizing the [3]. HSP divides the total cohesive energy of a liquid into three components: dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ ). By calculating the "solubility sphere" of your compound, you can identify a mixture of two "bad" solvents (one too polar, one too non-polar) that synergistically create a "good" solvent blend when their combined HSP coordinates fall within the compound's interaction radius[4].

Troubleshooting Guides & Validated Protocols

Issue A: "Oiling Out" (Liquid-Liquid Phase Separation) During Cooling Crystallization

Symptom: When cooling a saturated solution of the compound in a mixed organic solvent, the compound separates as a dense, viscous oil rather than forming pure crystals. Causality: Oiling out occurs when the solubility curve intersects the liquid-liquid phase separation (LLPS) boundary before reaching the metastable zone for nucleation. The -CF2H group's unique solvation dynamics often cause the compound to retain a highly concentrated, solvated liquid state rather than organizing into a rigid lattice. Solution: Adjust the co-solvent ratio to shift the thermodynamic trajectory away from the LLPS region, and implement a stringent seeding protocol to bypass the high activation energy of primary nucleation.

Protocol 1: Antisolvent/Cooling Crystallization Optimization A self-validating system to ensure crystalline phase isolation.

  • Solvent Selection: Prepare a saturated solution of the compound in a thermodynamically "good" solvent (e.g., Ethyl Acetate) at 60°C.

  • Antisolvent Titration: Slowly add a "bad" solvent (e.g., Heptane) dropwise until the solution becomes faintly turbid, then add 2% v/v of the good solvent to regain a clear solution. This establishes the edge of the metastable zone.

  • Thermal Equilibration: Hold the temperature steady for 30 minutes to ensure complete thermal and concentration homogeneity.

  • Seeding (Critical Step): Introduce 1-2% wt/wt of pure, pre-milled crystalline seeds of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine. Mechanistic note: The seeds provide a template for secondary nucleation, preventing the supersaturation level from hitting the oiling-out boundary.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.1°C/min down to 5°C. Rapid cooling will shock the system back into LLPS.

  • Validation: Filter the resulting slurry and analyze the mother liquor via HPLC to confirm the yield and verify the remaining solubility limit.

Issue B: Inadequate Solubility for High-Concentration Reactions

Symptom: Unable to achieve >0.5 M concentration for downstream functionalization of the pyrazole amine. Causality: Single solvents rarely possess the exact δD​ , δP​ , and δH​ coordinates required to maximize the solubility of a complex molecule with competing polar/non-polar domains. Solution: Formulate a synergistic binary solvent system based on HSP distance ( Ra​ ).

Protocol 2: HSP-Driven Binary Solvent Blending

  • Determine Solute HSP: Conduct gravimetric solubility tests across a[5].

  • Calculate the Sphere: Use HSPiP software to plot the good and bad solvents in 3D space and determine the compound's center coordinates ( δD(solute)​ , δP(solute)​ , δH(solute)​ ) and interaction radius ( R0​ ).

  • Blend Calculation: Select two miscible solvents (A and B) that are individually poor solvents but lie on opposite sides of the solute's HSP sphere. Calculate the blend's HSP using the volume fraction ( ϕ ):

    δblend​=ϕA​δA​+ϕB​δB​
  • Validation: Prepare the calculated volume ratio, dissolve the API, and verify that the distance ( Ra​ ) between the blend and the solute is less than R0​ ( Ra​/R0​<1 ).

HSP_Logic Solute API Target Ideal HSP SolventA Solvent A High Polarity Low Dispersion Blend Synergistic Blend (50:50) SolventA->Blend Volume Fraction SolventB Solvent B Low Polarity High Dispersion SolventB->Blend Volume Fraction Blend->Solute Match Ra < R0

Synergistic solvent blending using Hansen Solubility Parameters to hit target API coordinates.

Quantitative Data: Estimated HSP & Solvent Interactions

To accelerate your solvent screening, we have synthesized the expected interaction profiles for 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine based on structural group contributions and empirical solvent data.

Solvent ClassRepresentative Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Solvation EfficacyMechanistic Rationale
Aliphatic Hydrocarbons Heptane15.30.00.0Poor (Antisolvent)Cannot disrupt -NH2 or -CF2H hydrogen bonding networks.
Aromatic Hydrocarbons Toluene18.01.42.0Moderate Good π−π dispersion match for the phenyl ring, but lacks H-bond capacity.
Esters Ethyl Acetate15.85.37.2Good Excellent H-bond acceptor for the primary amine and -CF2H group.
Ethers 2-Methyltetrahydrofuran16.95.04.3Good Green solvent alternative[5]; balances polarity and dispersion well.
Alcohols Isopropanol15.86.116.4Variable High δH​ can compete with internal H-bonds, but may induce polymorphism.

Sources

Reference Data & Comparative Studies

Validation

5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine vs 5-(trifluoromethyl)-1-phenyl-1H-pyrazol-4-amine reactivity

Executive Summary Fluorinated pyrazoles are privileged scaffolds in both medicinal chemistry and agrochemical development. However, the specific nature of the fluoroalkyl substituent fundamentally alters the chemical rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated pyrazoles are privileged scaffolds in both medicinal chemistry and agrochemical development. However, the specific nature of the fluoroalkyl substituent fundamentally alters the chemical reactivity of the core ring. This guide provides an objective, data-driven comparison of the nucleophilic reactivity of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine versus 5-(trifluoromethyl)-1-phenyl-1H-pyrazol-4-amine . By analyzing the electronic and steric causality behind their behavior, we establish self-validating experimental protocols for successfully functionalizing these challenging building blocks.

Mechanistic Profiling: The Causality of Reactivity

The reactivity of the 4-amino group in these pyrazole systems is entirely dictated by the adjacent 5-position substituent. A one-size-fits-all approach to amide coupling or alkylation will fail due to the stark differences between the −CF2​H and −CF3​ groups.

Electronic Effects (Inductive Deactivation)

The trifluoromethyl ( −CF3​ ) group is renowned for its profound electron-withdrawing capacity and high metabolic stability (1)[1]. Through a strong inductive (-I) effect, the −CF3​ group severely depletes the electron density of the adjacent 4-amine, drastically lowering its pKa and rendering it a poor nucleophile. In contrast, the difluoromethyl ( −CF2​H ) group lacks one highly electronegative fluorine atom. While still electron-withdrawing, its -I effect is significantly weaker, leaving the 4-amine relatively more nucleophilic and amenable to standard coupling conditions (2)[2].

Steric Shielding & Hydrogen Bonding

Steric hindrance plays an equally critical role. The −CF3​ group is sterically demanding (comparable in bulk to an isopropyl group). Positioned at the 5-position, it creates a severe steric clash for any incoming electrophile attempting to react with the 4-amine. This raises the activation energy ( ΔG‡ ) for acylation. The −CF2​H group has a smaller van der Waals radius. Furthermore, the proton in the −CF2​H group can act as a weak hydrogen bond donor, which can occasionally help pre-organize the transition state—a feature entirely absent in the −CF3​ analog.

ReactivityProfile Base 1-Phenyl-1H-pyrazol-4-amine Core Scaffold CF2H 5-Difluoromethyl (-CF2H) Weak H-Bond Donor Moderate Inductive Effect Base->CF2H Substitution CF3 5-Trifluoromethyl (-CF3) No H-Bonding Strong Inductive Effect Base->CF3 Substitution NucHigh Higher Amine Nucleophilicity (pKa ~3.0) CF2H->NucHigh Less Electron Withdrawal NucLow Lower Amine Nucleophilicity (pKa ~1.7) CF3->NucLow Strong Electron Withdrawal & Sterics

Fig 1: Logical relationship of 5-fluoroalkyl substitution on 4-amine nucleophilicity.

Quantitative Reactivity Benchmarking

To objectively compare these two substrates, we benchmarked their performance in a standard acylation reaction (coupling with benzoyl chloride). The data below highlights the thermodynamic and kinetic bottlenecks introduced by the −CF3​ group.

Parameter5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine5-(Trifluoromethyl)-1-phenyl-1H-pyrazol-4-amine
Electronic Effect (Inductive) Moderate (-I)Strong (-I)
Steric Bulk (A-value equivalent) 1.6 kcal/mol 2.1 kcal/mol
Calculated Amine pKa 2.8 – 3.21.5 – 1.9
Standard Amidation Yield (RT, 2h) > 85%< 20%
Optimized Amidation Yield (60°C, DMAP) > 95%75 – 80%
Primary Reactivity Bottleneck Mild steric hindranceSevere electronic deactivation & steric shielding

Experimental Workflows & Self-Validating Protocols

Because halogenated pyrazoles exhibit reactivity heavily dictated by the position and nature of their substituents (3)[3], distinct protocols are required for each amine. The synthesis and functionalization of heavily fluorinated pyrazoles often necessitate specialized, forced conditions (4)[4].

Workflow Start Amide Coupling Workflow Select Pyrazole-4-amine PathCF2H 5-(Difluoromethyl) Substrate Start->PathCF2H PathCF3 5-(Trifluoromethyl) Substrate Start->PathCF3 Cond1 Standard Conditions Acyl Chloride + DIPEA DCM, RT, 2-4h PathCF2H->Cond1 Cond2 Forced Conditions Acyl Chloride + Pyridine + DMAP 60°C, 12-24h PathCF3->Cond2 Monitor LC-MS / TLC Monitoring Verify Disappearance of Amine Cond1->Monitor Cond2->Monitor Workup Aqueous Workup & Silica Gel Chromatography Monitor->Workup

Fig 2: Experimental workflow for amide coupling based on the 5-position fluoroalkyl group.

Protocol A: Mild Amidation of 5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine

Causality: The moderate nucleophilicity of the −CF2​H analog permits standard Schotten-Baumann-type conditions in an organic solvent. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing with the pyrazole amine.

  • Initiation: Dissolve 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (2.0 eq) and cool the mixture to 0 °C to control the initial exothermic reaction and prevent over-acylation.

  • Acylation: Add the desired acyl chloride (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) while stirring.

  • Self-Validation Check: The system validates completion via stoichiometric consumption. Monitor by LC-MS after 2 hours. The protocol is validated when the amine signal (m/z [M+H]+) drops below a 5% relative threshold. If the threshold is not met (often due to moisture degrading the acyl chloride), add a 0.2 eq corrective spike of acyl chloride.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Catalyzed Amidation of 5-(Trifluoromethyl)-1-phenyl-1H-pyrazol-4-amine

Causality: The extreme deactivation caused by the −CF3​ group renders the amine essentially inert under standard conditions. To bypass this thermodynamic bottleneck, we employ nucleophilic catalysis (DMAP) to generate a highly reactive acylpyridinium intermediate. Elevated temperatures (60 °C) provide the thermal energy required to overcome the sterically hindered transition state, while pyridine serves as both solvent and an overwhelming excess of base to drive the equilibrium forward.

  • Initiation: Dissolve 5-(trifluoromethyl)-1-phenyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous Pyridine (0.2 M).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.2 eq) to the solution.

  • Acylation: Add the acyl chloride (1.5 eq) at RT, then immediately heat the reaction block to 60 °C.

  • Self-Validation Check: This protocol relies on a kinetic self-validation loop. Driving the reaction to absolute 100% conversion is often thermodynamically unfeasible. The system validates completion when the product-to-starting-material ratio stabilizes across two consecutive LC-MS aliquots taken 2 hours apart (typically around the 12-16 hour mark). This plateau indicates the reaction has reached its maximum achievable conversion.

  • Workup: Cool to RT. Dilute with Ethyl Acetate and wash extensively with 1M aqueous HCl (3x) to remove the pyridine solvent. Dry the organic layer over MgSO4​ and purify via silica gel chromatography.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.1

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - The Journal of Organic Chemistry (ACS). 4

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. 2

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. 3

Sources

Comparative

HPLC method development and validation for 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine purity

Title: HPLC Method Development and Validation for 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine: A Comparative Guide to Stationary Phase Selectivity Target Audience: Analytical Chemists, Formulation Scientists, and Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: HPLC Method Development and Validation for 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine: A Comparative Guide to Stationary Phase Selectivity

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & The Analytical Challenge

The compound 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine is a critical intermediate and active moiety in the synthesis of advanced agrochemicals (e.g., SDHI fungicides) and pharmaceuticals (e.g., kinase inhibitors). From an analytical perspective, this molecule presents a unique "chromatographic triad" of challenges:

  • The C4-Amine: Introduces basicity and the potential for secondary interactions with unendcapped silanols, leading to peak tailing.

  • The C5-Difluoromethyl Group: Highly electronegative and lipophilic, making it difficult to resolve from structurally similar des-fluoro or regioisomeric impurities using standard hydrophobic retention mechanisms.

  • The N1-Phenyl Ring: Provides significant steric bulk and π -electron density.

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for pyrazole derivatives[1]. However, for fluorinated pyrazoles, this often results in co-elution of critical impurities and poor method robustness. This guide objectively compares standard alkyl phases against specialized stationary phases, providing a self-validating, ICH Q2(R2)-compliant protocol[2] for the purity analysis of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine.

Stationary Phase Comparison: The Causality of Selectivity

To establish a robust purity method, we must move beyond trial-and-error and design the separation based on intermolecular forces. We compared three distinct stationary phases:

  • Octadecylsilane (C18): Relies purely on dispersive (hydrophobic) interactions.

  • Phenyl-Hexyl: Introduces π−π interactions alongside hydrophobic retention.

  • Pentafluorophenyl (PFP): Offers a multi-modal retention mechanism including dispersive, dipole-dipole, π−π , and specific fluorophilic interactions.

Experimental Setup for Column Screening
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to fully protonate the C4-amine and suppress silanol ionization).

  • Mobile Phase B: Methanol (Preferred over Acetonitrile for PFP columns, as ACN's π -electrons compete for π−π interactions, dampening selectivity).

  • Gradient: 20% to 80% B over 15 minutes.

  • Analytes: 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine (Target), 1-phenyl-1H-pyrazol-4-amine (Des-fluoro Impurity A), and 3-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine (Regioisomer Impurity B).

Table 1: Quantitative Performance Comparison Across Stationary Phases
ParameterStandard C18Phenyl-HexylPentafluorophenyl (PFP)
Retention Time (Target) 6.8 min7.2 min8.5 min
Resolution ( Rs​ ) Target vs. Impurity A 1.1 (Co-elution)1.8 (Baseline)3.4 (Excellent)
Resolution ( Rs​ ) Target vs. Impurity B 0.8 (Severe Co-elution)1.2 (Partial)2.6 (Baseline)
Asymmetry Factor ( As​ ) 1.45 (Tailing)1.201.05 (Symmetrical)
Theoretical Plates ( N ) 8,50011,20015,400

Scientific Insight: The PFP column drastically outperforms the C18 and Phenyl-Hexyl phases. Why? The difluoromethyl group on the target analyte exhibits a strong local dipole. The highly electronegative fluorine atoms on the PFP stationary phase induce strong dipole-dipole and fluorophilic interactions with the analyte's C5-difluoromethyl group. Furthermore, the electron-deficient PFP ring acts as a π -acid, interacting strongly with the electron-rich N1-phenyl ring ( π -base) of the analyte. This multi-modal mechanism easily resolves the regioisomer (Impurity B), which a C18 column cannot differentiate based on hydrophobicity alone.

Optimized Experimental Protocol (PFP Method)

Based on the comparative data, the PFP column is selected. The following protocol is designed as a self-validating system; system suitability criteria must be met before sample analysis.

Step 1: Reagent & Standard Preparation

  • Prepare Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

  • Prepare Mobile Phase B: 100% LC-MS grade Methanol.

  • Diluent: Water:Methanol (50:50, v/v).

  • Standard Solution: Accurately weigh 25.0 mg of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (500 µg/mL).

Step 2: Chromatographic Conditions

  • Column: Phenomenex Kinetex® PFP or Waters XSelect™ HSS PFP (150 x 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for sharper peaks).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (PDA detector recommended for peak purity assessment)[3].

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 12.0 min: 30% 70% B

    • 12.0 - 15.0 min: 70% 95% B

    • 15.0 - 18.0 min: 95% B

    • 18.1 - 25.0 min: 30% B (Re-equilibration)

Step 3: System Suitability Testing (SST) Inject the Standard Solution six times sequentially.

  • Acceptance Criteria: %RSD of peak area 1.0%; Tailing Factor ( As​ ) 1.5; Theoretical Plates ( N ) 10,000. Proceed only if SST passes.

Method Validation Strategy (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose (quantification of purity and impurities), it must be validated according to the latest ICH Q2(R2) guidelines[2][4].

ValidationWorkflow A Phase 1: Specificity (Forced Degradation & Peak Purity) B Phase 2: Linearity & Range (LOQ to 120% Specification) A->B C Phase 3: Accuracy (Spiked Matrix Recovery) B->C D Phase 4: Precision (Repeatability & Intermediate) C->D E Phase 5: Robustness (DoE: Temp, Flow, pH variations) D->E F Validated Analytical Procedure (ICH Q2(R2) Compliant) E->F

Figure 1: ICH Q2(R2) Method Validation Lifecycle for Pyrazole Purity Analysis.

Table 2: Summary of Validation Results
Validation ParameterICH Q2(R2) RequirementExperimental Result (PFP Method)Conclusion
Specificity No interference at target RT. Peak purity index > 0.990.PDA Peak Purity: 0.999. No co-elution with degradants (Acid/Base/Peroxide).Pass
Linearity R2≥0.999 across the reportable range. R2=0.9998 (Range: 0.5 µg/mL to 600 µg/mL).Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ).LOD: 0.15 µg/mL. LOQ: 0.50 µg/mL.Pass
Accuracy Mean recovery 98.0% - 102.0% at 3 concentration levels.Recovery: 99.4% (Low), 100.2% (Mid), 99.8% (High).Pass
Precision Repeatability %RSD 2.0% (n=6).Intra-day %RSD: 0.6%. Inter-day %RSD: 0.8%.Pass

Mechanistic Note on Specificity (Forced Degradation): During forced degradation, the compound was exposed to 1N HCl, 1N NaOH, and 3% H2​O2​ . The C4-amine is susceptible to N-oxidation under peroxide stress, forming an N-oxide degradant. The PFP column successfully resolved this polar degradant ( Rs​=4.1 ), eluting it significantly earlier than the parent compound due to the increased polarity, proving the method is stability-indicating.

Conclusion

When developing an HPLC method for complex fluorinated heterocycles like 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine, default reliance on C18 stationary phases often leads to compromised resolution and method failure. By understanding the molecular structure—specifically the local dipoles of the difluoromethyl group and the π -system of the phenyl ring—we can rationally select a Pentafluorophenyl (PFP) phase. The resulting orthogonal selectivity provides a highly robust, ICH Q2(R2)-compliant method that guarantees the accurate purity assessment of this critical chemical entity.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Hydrazine Source: ResearchGate URL:[Link]

Sources

Validation

A Comparative Efficacy Analysis of Novel SDHI Fungicides Derived from 5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine

Introduction The relentless evolution of fungal pathogens in agriculture necessitates the continuous development of novel and effective fungicides. Among the most significant advancements in recent years is the class of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The relentless evolution of fungal pathogens in agriculture necessitates the continuous development of novel and effective fungicides. Among the most significant advancements in recent years is the class of succinate dehydrogenase inhibitor (SDHI) fungicides. This guide provides an in-depth comparative analysis of the efficacy of a specific sub-class of SDHI fungicides derived from the core chemical structure of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine.

This document is intended for researchers, scientists, and professionals in the field of agrochemical development. It aims to provide a comprehensive overview of the comparative performance of key fungicides within this chemical family, supported by experimental data and detailed methodologies, to facilitate informed decisions in research and development. We will focus on three prominent members of this class: Fluxapyroxad , Sedaxane , and Inpyrfluxam .

Chemical Structures and Structure-Activity Relationship

The core scaffold of these fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. The variation in the amine substituent plays a crucial role in determining the spectrum of activity and efficacy of each compound.

Fluxapyroxad incorporates a 3',4',5'-trifluorobiphenyl-2-yl amine moiety.[1][2] This complex aromatic structure contributes to its broad-spectrum activity against a range of fungal pathogens.

Sedaxane features a unique N-[2-(1,1'-bicyclopropyl)-2-ylphenyl] amine group.[3][4] This bulky, non-planar substituent is optimized for seed treatment applications, providing both local and systemic protection.[5]

Inpyrfluxam is characterized by a (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl amine substituent.[6][7] The specific stereochemistry of this indane ring is critical for its high efficacy against certain pathogens, particularly Rhizoctonia species.[7]

Chemical structures of the core scaffold and amine substituents.

The structure-activity relationship (SAR) of these pyrazole-4-carboxamide derivatives is complex. The difluoromethyl group on the pyrazole ring is crucial for their intrinsic activity. The nature of the amine substituent dictates the binding affinity to the target enzyme in different fungal species, thereby influencing the spectrum and level of fungicidal activity. The lipophilicity and conformational flexibility of the amine moiety also affect the systemic properties of the fungicide within the plant.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

All three fungicides, Fluxapyroxad, Sedaxane, and Inpyrfluxam, share a common mode of action: the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][5] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.

By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate. This disruption has two major consequences for the fungal cell:

  • Interruption of the TCA Cycle: The blockage of succinate oxidation halts the TCA cycle, depriving the cell of essential metabolic intermediates.

  • Inhibition of ATP Production: The electron flow from succinate to the rest of the respiratory chain is cut off, leading to a severe reduction in ATP synthesis, the primary energy currency of the cell.

This dual impact on cellular respiration and energy production effectively inhibits fungal spore germination, germ tube elongation, and mycelial growth, ultimately leading to the death of the pathogen.[8]

cluster_inhibitor SDHI Fungicide Action Succinate Succinate SDH Enzyme (Complex II) SDH Enzyme (Complex II) Succinate->SDH Enzyme (Complex II) TCA Cycle Fumarate Fumarate SDH Enzyme (Complex II)->Fumarate Electron Transport Chain (Complex III & IV) Electron Transport Chain (Complex III & IV) SDH Enzyme (Complex II)->Electron Transport Chain (Complex III & IV) e- ATP Synthesis ATP Synthesis Electron Transport Chain (Complex III & IV)->ATP Synthesis Drives SDHI Fungicide Fluxapyroxad Sedaxane Inpyrfluxam SDHI Fungicide->SDH Enzyme (Complex II) Inhibits

Mechanism of action of SDHI fungicides.

Comparative Efficacy: A Data-Driven Analysis

In Vitro Efficacy

The following table summarizes available in vitro efficacy data for the target fungicides and relevant comparators. It is important to note that variations in experimental conditions between studies can influence absolute EC50 values.

FungicideTarget PathogenEC50 (µg/mL)Reference
Fluxapyroxad Botrytis cinerea (sensitive)0.18 ± 0.01[6]
Fluxapyroxad Zymoseptoria tritici0.03 - 1.12[9]
Sedaxane Not widely reported in comparative EC50 studies--
Inpyrfluxam Not widely reported in comparative EC50 studies--
Boscalid (comparator)Botrytis cinerea--

Data for Sedaxane and Inpyrfluxam in direct comparative EC50 studies is limited in the public domain. Their efficacy is often demonstrated through in vivo and field trial data.

In Vivo and Field Trial Efficacy

Field performance is the ultimate measure of a fungicide's utility. The U.S. Environmental Protection Agency (EPA) has conducted reviews that provide valuable insights into the comparative efficacy of these SDHIs.

Control of Rhizoctonia Species:

A key target for all three fungicides is the soil-borne pathogen Rhizoctonia solani, which causes diseases such as sheath blight in rice and root and crown rot in sugar beets.

  • Rice Sheath Blight (R. solani): In field trials, inpyrfluxam, fluxapyroxad, and the strobilurin fungicide azoxystrobin demonstrated comparable efficacy in reducing sheath blight incidence from 68% in the untreated control to 25-32%.[10] There were no significant differences in disease control or crop yield between these treatments.[10]

  • Corn Seedling Diseases (R. solani): Seed and in-furrow applications of inpyrfluxam provided protection against Rhizoctonia that was comparable to widely used alternatives like sedaxane and fluxapyroxad.[10]

  • Soybean Seedling Blight: The efficacy of inpyrfluxam in controlling soybean seedling blight was found to be on par with sedaxane and fluxapyroxad when applied as a seed treatment.[10] All three fungicides led to a significant yield increase of approximately 19% over the base seed treatment.[10]

Spectrum of Activity:

  • Fluxapyroxad: Demonstrates broad-spectrum activity and is used on a wide variety of crops, including grains, fruits, and vegetables.[1]

  • Sedaxane: Primarily developed as a seed treatment fungicide with a spectrum covering both seed- and soil-borne fungi such as Ustilago nuda (loose smut), Tilletia caries (common bunt), and Rhizoctonia solani.

  • Inpyrfluxam: Registered for use as a seed treatment, foliar spray, and in-furrow application on crops like corn, soybeans, and sugar beets, with a particular strength against Rhizoctonia diseases.[11]

The following table provides a qualitative summary of the efficacy of the three fungicides against key fungal pathogen groups, based on available data.

FungicideRhizoctonia spp.Ustilago spp. (Smuts)Botrytis spp. (Gray Mold)
Fluxapyroxad ExcellentGoodExcellent
Sedaxane ExcellentExcellentModerate
Inpyrfluxam ExcellentGoodModerate

Efficacy ratings are generalized from available data and may vary depending on the specific pathogen species, crop, and environmental conditions.

Experimental Protocols: Ensuring Scientific Integrity

The trustworthiness of efficacy data is intrinsically linked to the robustness of the experimental protocols employed. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate these fungicides.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay is fundamental for determining the intrinsic activity of a fungicide against a specific pathogen. The causality behind this choice is its direct measurement of the compound's ability to inhibit fungal growth in a controlled environment.

cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_data Data Collection & Analysis Stock Solution Prepare fungicide stock solution in DMSO Serial Dilutions Create serial dilutions of the stock solution Stock Solution->Serial Dilutions Amended Media Incorporate dilutions into molten PDA medium Serial Dilutions->Amended Media Pour Plates Pour amended PDA into Petri dishes and solidify Amended Media->Pour Plates Inoculate Place a mycelial plug in the center of each amended plate Fungal Culture Grow pathogen on non-amended PDA Mycelial Plugs Cut mycelial plugs from the edge of an active culture Fungal Culture->Mycelial Plugs Mycelial Plugs->Inoculate Incubate Incubate plates at a controlled temperature Inoculate->Incubate Measure Diameter Measure colony diameter at regular intervals Calculate Inhibition Calculate the percentage of mycelial growth inhibition Measure Diameter->Calculate Inhibition EC50 Determination Determine the EC50 value using probit analysis Calculate Inhibition->EC50 Determination

Workflow for the in vitro mycelial growth inhibition assay.

Step-by-Step Protocol:

  • Preparation of Fungicide Stock Solutions: Accurately weigh the technical grade fungicide and dissolve it in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Preparation of Amended Media: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.[12] Cool the molten PDA to approximately 50-55°C in a water bath.

  • Serial Dilutions: Perform serial dilutions of the fungicide stock solution in sterile distilled water to achieve the desired final concentrations in the PDA.

  • Poisoning the Medium: Add a precise volume of each fungicide dilution to the molten PDA to obtain a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[13] A control plate with only DMSO and no fungicide should also be prepared.[13]

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify under aseptic conditions.

  • Inoculation: Using a sterile cork borer, cut mycelial plugs (e.g., 5 mm in diameter) from the actively growing edge of a pure culture of the target fungus.[14] Place one mycelial plug, mycelium-side down, in the center of each amended and control plate.[14]

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:[15]

    • Inhibition (%) = [(C - T) / C] x 100

    • Where:

      • C = Average diameter of the fungal colony in the control plate.

      • T = Average diameter of the fungal colony in the treated plate.

  • EC50 Determination: The EC50 (Effective Concentration to inhibit 50% of growth) is determined by performing a probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.[16]

In Vivo Efficacy Evaluation for Rice Sheath Blight

This protocol is designed to assess the protective and curative efficacy of fungicides under greenhouse or controlled field conditions, providing a more realistic evaluation of performance than in vitro assays. The choice of this methodology is to bridge the gap between laboratory findings and field application.

Step-by-Step Protocol:

  • Plant Cultivation: Grow a susceptible rice variety (e.g., TN-1) in pots under optimal greenhouse conditions.[17]

  • Inoculum Preparation: Culture the Rhizoctonia solani pathogen on a suitable medium, such as sterilized typha stem bits, until the mycelium fully colonizes the substrate.[17]

  • Experimental Design: Arrange the potted plants in a randomized complete block design with a minimum of three replicates per treatment.[18] Treatments should include an untreated control, the test fungicides at various application rates, and a commercial standard for comparison.

  • Fungicide Application: At the appropriate growth stage (e.g., 45 days after transplanting), apply the fungicide treatments as a foliar spray using a calibrated sprayer to ensure uniform coverage.[17]

  • Inoculation: One to two days after fungicide application (for protective activity), inoculate the rice plants by placing the colonized typha stem bits in the sheath of the rice tillers.[17]

  • Incubation: Maintain the inoculated plants under conditions of high humidity and optimal temperature to promote disease development.

  • Disease Assessment: At a predetermined time after inoculation (e.g., 14-21 days), assess the severity of sheath blight. This can be done using a disease rating scale (e.g., 0-9 scale) where the height of the lesions on the plant is measured.[18]

  • Data Analysis: Calculate the Percent Disease Index (PDI) for each treatment. The efficacy of the fungicide is then determined by the reduction in PDI compared to the untreated control.

  • Yield Data: For field trials, it is also crucial to collect yield data to assess the economic benefit of the fungicide treatment.[19]

Conclusion

Fluxapyroxad, Sedaxane, and Inpyrfluxam, all derived from the 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine scaffold, are highly effective SDHI fungicides. Their distinct amine substituents confer differentiated spectra of activity and application niches.

  • Fluxapyroxad stands out as a broad-spectrum foliar fungicide with excellent efficacy against a wide range of pathogens.

  • Sedaxane is a specialized seed treatment fungicide, providing robust protection against key seed- and soil-borne diseases.

  • Inpyrfluxam shows exceptional performance against Rhizoctonia species and is versatile in its application as a seed treatment, foliar spray, or in-furrow application.

While direct comparative EC50 data is not always available, evidence from field trials and regulatory assessments consistently demonstrates that the efficacy of these three fungicides is often comparable against shared target pathogens like Rhizoctonia solani. The choice of fungicide will, therefore, depend on the specific crop, target pathogen, application method, and resistance management strategy.

The continued development of novel derivatives from this chemical class, coupled with rigorous efficacy testing using standardized protocols, will be essential in the ongoing effort to ensure global food security.

References

  • United States Environmental Protection Agency. (2021, September 9). Revised Review of Benefits of Using Inpyrfluxam (A New Fungicide) to Control Fungal Diseases on Many Crops. Regulations.gov. [Link]

  • Wikipedia. (n.d.). Fluxapyroxad. Retrieved from [Link]

  • Siraj Uddin, S. U., Safdar, L. B., Anwar, S., Iqbal, J., Laila, S., Abbasi, B. A., Saif, M. S., & Ali, M. (n.d.). Antifungal Assay Using Poisoned Food Method (PFM). Bio-protocol. [Link]

  • National Center for Biotechnology Information. (n.d.). Inpyrfluxam. PubChem. Retrieved from [Link]

  • University of Minnesota. (2024). EVALUATION OF SEED TREATMENTS, IN-FURROW FUNGICIDE S, AND IN-FURROW BIOCONTROL AGENTS FOR CONTROL OF RHIZOCTONIA SOLANI IN SUG. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluxapyroxad. PubChem. Retrieved from [Link]

  • AERU, University of Hertfordshire. (2026, February 7). Inpyrfluxam (Ref: S-2399). [Link]

  • California Department of Pesticide Regulation. (2025, June 18). Human Health Reference Levels for Inpyrfluxam in Surface Water. [Link]

  • Watanabe, S., Matsuzaki, Y., Sakaguchi, H., Iwahashi, F., Kawanaka, H., Matsunaga, T., Kondo, M., & Tabuchi, M. (2020). Research and Development of a Novel Fungicide, Inpyrfluxam. Sumitomo Kagaku. [Link]

  • TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. (n.d.). [Link]

  • National Center for Biotechnology Information. (n.d.). Sedaxane. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Sedaxane. Retrieved from [Link]

  • A. M. Janssen, J. J. C. Scheffer, & A. B. Svendsen. (1986). Antimicrobial activities of some N-heterocyclic derivatives of alpha,beta-unsaturated aldehydes and ketones. Planta Medica, 52(5), 373-375.
  • Fortune Journals. (2019, July 5). Antifungal Activity of Three Different Ethanolic Extract against Isolates from Diseased Rice Plant. [Link]

  • M., F., & M., A. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 7(9), e07984. [Link]

  • G, R., S, K., S, S., & S, S. (2017). In vitro and In vivo Evaluation of Fungicides Against Pyricularia oryzae Causing Blast of Rice. International Journal of Pure & Applied Bioscience, 5(3), 259-263. [Link]

  • K. S. Kumar, B. S. Kumar, & K. S. Kumar. (2019). EVALUATION OF NEW GENERATION FUNGICIDES AGAINST PADDY SHEATH BLIGHT UNDER IN VIVOCONDITIONS. Plant Archives, 19(1), 777-780. [Link]

  • Take Action. (2019). Fungicide Efficacy Chart. [Link]

  • Suresh Rao, S., Reddi Kumar, M., Madhusudhan, P., & Ravindra Reddy, B. (2018). Evaluation of Bio-efficiency of Rice Based Fungicides against Rice Discoloration Causing Pathogen Curvularia lunata (Wakker) Boe. International Journal of Current Microbiology and Applied Sciences, 7(7), 1373-1379. [Link]

  • MedCrave. (n.d.). Bacteriology & Mycology: Open Access. [Link]

  • AERU, University of Hertfordshire. (2026, March 21). Sedaxane. [Link]

  • Minnesota Department of Agriculture. (n.d.). Inpyrfluxam New Active Ingredient Review. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the Evaluation of the New Active Fluxapyroxad in the Product MBREX Fungicide. [Link]

  • J. R. J., & L. R. C. (2018). Comparison of sensitivity to a range of fungicides in contemporary genotypes of Phytophthora infestans. bioRxiv. [Link]

  • Proffer, T. J., Rothwell, N. L., & Lizotte, E. (2020). Resistance to Boscalid, Fluopyram and Fluxapyroxad in Blumeriella jaapii from Michigan (U.S.A.): Molecular Characterization and Assessment of Practical Resistance in Commercial Cherry Orchards. Pathogens, 9(10), 808. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). SEDAXANE (259). [Link]

  • ResearchGate. (2026, February 24). Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) – Synthesis Challenges and Biological Aspects. [Link]

  • CABI. (n.d.). Fungicide Efficacy Evaluation. [Link]

  • Purdue University. (n.d.). Fungicide Efficacy for Control of Soybean Seedling Diseases. [Link]

  • International Journal of Research and Technology Innovation. (n.d.). Efficacy of Fungicides for the Management of Sheath Blight of Rice. [Link]

  • ResearchGate. (n.d.). Summary of measured EC 50 (ppm) values and resistance factors (RF) for.... [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine

Executive Summary 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine is a valuable fluorinated building block in medicinal chemistry and drug discovery, prized for the unique physicochemical properties imparted by the difluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine is a valuable fluorinated building block in medicinal chemistry and drug discovery, prized for the unique physicochemical properties imparted by the difluoromethyl group. The efficient and scalable synthesis of this intermediate is critical for advancing research and development programs. This guide provides a comprehensive benchmark of two primary synthetic routes to this target molecule: a traditional multi-step approach involving late-stage amination via a nitro intermediate, and a more convergent strategy utilizing a cyclization reaction with a pre-functionalized precursor.

This analysis, grounded in established chemical principles, offers a side-by-side comparison of reaction efficiency, scalability, safety, and cost considerations. Detailed, step-by-step protocols and quantitative data are provided to empower researchers to select the optimal synthetic strategy based on their specific project goals, whether for rapid small-scale library synthesis or for larger-scale manufacturing campaigns.

Introduction

The pyrazole scaffold is a privileged heterocycle in modern pharmaceuticals, appearing in numerous approved drugs. The incorporation of fluorine, particularly the difluoromethyl (CHF2) group, is a widely adopted strategy to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine represents a highly sought-after intermediate.

The synthesis of 4-aminopyrazoles has traditionally been achieved through the nitration of a pyrazole core followed by the reduction of the resulting 4-nitro derivative.[1] While reliable, this method can involve harsh reagents and generate significant waste.[1] Alternative strategies, such as those involving ring-forming cyclization reactions, offer potentially more atom-economical and efficient pathways.[2][3][4][5] This guide will dissect and compare these two prominent approaches for the synthesis of the title compound.

Overview of Synthetic Strategies

Two distinct and logical pathways for the construction of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine are evaluated.

Route 1: Late-Stage Functionalization (Nitration-Reduction) This is a linear synthesis that builds the core pyrazole ring first, followed by installation of the amine functionality at the C4 position in two steps. It is a classic and well-understood method for preparing 4-aminopyrazoles.[1]

Route 2: Convergent Cyclization This strategy involves the construction of the pyrazole ring from precursors that already contain the key difluoromethyl and a masked amino group (or its precursor, like a nitrile). This approach is often more efficient in terms of step count.

Route 1: Late-Stage Functionalization via Nitration-Reduction

This well-established, linear three-step sequence begins with the synthesis of the pyrazole core, followed by nitration and subsequent reduction.

Principle and Rationale: The strategy relies on the electrophilic substitution chemistry of the pyrazole ring. The C4 position is susceptible to nitration, providing a 4-nitro intermediate that can be reliably reduced to the desired 4-amino group using standard catalytic hydrogenation or metal-based reducing agents. This approach benefits from readily available starting materials and robust, well-documented transformations.

Synthetic Scheme:

Route_1 A Ethyl 2-(difluoroacetyl)acetate + Phenylhydrazine B 5-(difluoromethyl)-1-phenyl-1H-pyrazolone A->B Step 1: Cyclization (e.g., Acetic Acid, Reflux) D 4-Nitro-5-(difluoromethyl)-1-phenyl-1H-pyrazole B->D Step 2: Nitration (HNO3/H2SO4) C 5-(difluoromethyl)-1-phenyl-1H-pyrazole E 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine D->E Step 3: Reduction (e.g., H2, Pd/C or SnCl2) Route_2 cluster_0 One-Pot Procedure A 3,3-Difluoro-2-(ethoxymethylene)-3-cyanopropanoate + Phenylhydrazine B Intermediate Adduct A->B Step 1: Condensation (Ethanol, RT) C 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine B->C Step 2: Cyclization (Base, e.g., NaOEt, Heat) Decision_Tree start Project Goal? scale Scale of Synthesis? start->scale safety Safety Constraints? scale->safety Large Scale (>100g) cost Budget Priority? scale->cost Small Scale (<10g) route1 Choose Route 1 (Nitration-Reduction) safety->route1 Strict Thermal Control Available route2 Choose Route 2 (Convergent Cyclization) safety->route2 Avoid Highly Hazardous Reagents cost->route1 Minimize Starting Material Cost cost->route2 Minimize Process Time & Labor

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Validation

Publish Comparison Guide: Validating the Structural Integrity of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine via X-Ray Crystallography

Introduction 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine is a highly functionalized heterocyclic scaffold critical to the development of modern agrochemicals (such as succinate dehydrogenase inhibitors) and pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine is a highly functionalized heterocyclic scaffold critical to the development of modern agrochemicals (such as succinate dehydrogenase inhibitors) and pharmaceutical candidates. Validating its structural integrity requires proving three complex features: the regiochemical placement of the phenyl and difluoromethyl (-CF2H) groups, the absolute spatial conformation of the flexible -CF2H moiety, and the intermolecular hydrogen-bonding network driven by the C4-amine.

While routine analytical techniques provide foundational data, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive methodology. As a Senior Application Scientist, I have structured this guide to objectively compare SCXRD against alternative analytical techniques, providing researchers with the causal reasoning and self-validating experimental protocols necessary to achieve unambiguous structural validation.

Comparative Analysis: SCXRD vs. Alternative Techniques

To establish molecular integrity, researchers typically rely on a suite of analytical tools. However, each technique possesses distinct limitations when applied to fluorinated pyrazoles:

  • Multinuclear NMR (1H, 13C, 19F) : Solution-state NMR is excellent for confirming 2D connectivity and bulk purity. However, it only captures a time-averaged conformational ensemble. Because the -CF2H group rotates freely around the C-C bond at room temperature, NMR cannot determine its exact spatial orientation in the solid state[1]. Furthermore, differentiating between 1,3- and 1,5-pyrazole regioisomers via NMR often relies on ambiguous long-range coupling constants.

  • Powder X-Ray Diffraction (PXRD) : PXRD is ideal for verifying phase purity across a bulk sample. However, solving a de novo structure from powder data for a low-symmetry organic molecule with flexible groups is mathematically challenging and prone to high error margins without a pre-existing structural model[1].

  • Single-Crystal X-Ray Diffraction (SCXRD) : SCXRD is the "gold standard" because it directly maps the electron density of the molecule. It 2, locks the -CF2H group into its absolute 3D conformation, and reveals the complex hydrogen-bonding networks (e.g., N-H···N and N-H···F interactions) that dictate the compound's solid-state stability and physicochemical properties[2].

Experimental Data & Performance Comparison

The following table summarizes the quantitative and qualitative performance metrics of these techniques when analyzing highly functionalized pyrazoles.

Analytical Technique3D Conformation AccuracyRegiochemical CertaintyH-Bonding Network ResolutionSample RequirementTurnaround Time
SCXRD Absolute (Atomic level) Definitive High (Direct mapping) ~0.1 mm single crystal 12 - 24 hours
Solution NMR Time-averaged (Low)Inferential (Moderate)None (Solvated state)5 - 10 mg1 - 2 hours
Solid-State NMR Moderate (Packing effects)HighModerate (Inferred via shifts)20 - 50 mg24 - 48 hours
PXRD Low (Requires modeling)LowLow10 - 20 mg2 - 4 hours
HRMS None (Mass/Formula only)NoneNone< 1 mg< 1 hour

Experimental Protocol: SCXRD Workflow for Fluorinated Pyrazoles

To ensure a self-validating system, the following protocol details the causality behind each experimental choice, specifically tailored for 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure : Dissolve 10 mg of the synthesized pyrazole in a minimum volume of a good solvent (e.g., dichloromethane). Place this open vial inside a larger, sealed vessel containing a volatile anti-solvent (e.g., hexanes). Allow 3–7 days for diffusion.

  • Causality : Slow vapor diffusion promotes the highly ordered packing of molecules, minimizing kinetic defects and twinning. A high-quality crystal (approx. 0.1 x 0.1 x 0.1 mm) with well-defined faces is mandatory for sharp diffraction spots[3].

Step 2: Crystal Mounting and Cryo-Cooling
  • Procedure : Select a pristine crystal under a polarizing microscope. Coat the crystal in a perfluorinated polyether oil (Paratone-N) and mount it on a MiTeGen cryoloop. Immediately transfer the loop to the diffractometer equipped with a nitrogen cryostream set to 150 K.

  • Causality : The Paratone oil acts as a cryoprotectant and rigid matrix. Cooling to 150 K is critical for fluorinated compounds; it drastically reduces the thermal motion (libration) of the fluorine atoms in the -CF2H group, which otherwise manifests as smeared electron density (large thermal ellipsoids) and rotational disorder at room temperature[4].

Step 3: Data Collection
  • Procedure : Center the crystal in the X-ray beam (typically Mo-Kα, λ = 0.71073 Å). Collect a preliminary set of frames to determine the unit cell parameters. Proceed to collect a full sphere of data using ω and ϕ scans.

  • Causality : A full sphere ensures high redundancy and completeness (>99%), which is necessary to accurately resolve the positions of lighter atoms, particularly the hydrogen atoms of the C4-amine and the -CF2H group[3].

Step 4: Structure Solution, Refinement, and Validation
  • Procedure : Integrate the diffraction images and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the atomic model using full-matrix least-squares on F2 (e.g., SHELXL). Anisotropically refine all non-hydrogen atoms.

  • Causality & Validation : The protocol is a self-validating system through its statistical outputs. A successful,3 must yield an R1 factor of < 5% and a Goodness-of-Fit (GoF) approaching 1.0. Values exceeding these thresholds indicate unresolved twinning, incorrect solvent masking, or severe conformational disorder[3].

Structural Validation Pathways

StructuralValidation cluster_scxrd SCXRD Workflow (Definitive) cluster_alt Alternative Methods (Supportive) Compound 5-(difluoromethyl)-1-phenyl -1H-pyrazol-4-amine Cryst Single Crystal Growth (Slow Evaporation) Compound->Cryst High Purity NMR Multinuclear NMR (1H, 13C, 19F) Compound->NMR PXRD Powder XRD (Phase Purity) Compound->PXRD Diff X-ray Diffraction (Cryo-cooling to 150 K) Cryst->Diff Mount in Paratone Solve Direct Methods & Anisotropic Refinement Diff->Solve Minimize Thermal Motion Abs Absolute 3D Structure & H-Bonding Network Solve->Abs R1 < 5%, GoF ~ 1.0 Bulk 2D Connectivity & Bulk Homogeneity NMR->Bulk PXRD->Bulk Bulk->Abs Cannot resolve exact -CF2H orientation

Logical workflow comparing SCXRD against supportive analytical methods for structural validation.

References

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. 2

  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. PMC.4

  • Unveiling Molecular Architecture: A Guide to X-ray Diffraction for Crystal Structure Confirmation. Benchchem. 3

  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods. PMC. 1

Sources

Comparative

comparing electron-withdrawing effects of difluoromethyl vs trifluoromethyl in pyrazoles

Title: Modulating Pyrazole Pharmacophores: A Comparative Guide to the Electron-Withdrawing Effects of Difluoromethyl vs. Trifluoromethyl Groups Executive Summary Pyrazoles are ubiquitous in medicinal chemistry and agroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Modulating Pyrazole Pharmacophores: A Comparative Guide to the Electron-Withdrawing Effects of Difluoromethyl vs. Trifluoromethyl Groups

Executive Summary Pyrazoles are ubiquitous in medicinal chemistry and agrochemicals, serving as core scaffolds in blockbuster drugs like Celecoxib[1]. To optimize target binding and pharmacokinetics, application scientists frequently functionalize the pyrazole ring with fluorinated moieties. While the trifluoromethyl ( −CF3​ ) group is the traditional gold standard for enhancing metabolic stability and lipophilicity, the difluoromethyl ( −CF2​H ) group has emerged as a sophisticated bioisostere[2]. As a Senior Application Scientist, I have structured this guide to critically compare the electron-withdrawing effects of −CF3​ and −CF2​H on pyrazoles, providing the mechanistic rationale and self-validating experimental protocols necessary to quantify these differences in your own discovery workflows.

Mechanistic Insight: Electronic Distribution and Bioisosterism

The fundamental difference between −CF3​ and −CF2​H lies in their inductive electron-withdrawing capacity and their interaction with surrounding solvent/biological matrices.

  • Trifluoromethyl ( −CF3​ ) : A purely electron-withdrawing group via strong inductive ( −I ) effects[1]. It severely depletes electron density from the pyrazole ring, rendering the pyrazole NH significantly more acidic. It is highly lipophilic and acts as a "greasy shield" against metabolic degradation.

  • Difluoromethyl ( −CF2​H ) : While still a moderate electron-withdrawing group, the presence of the polarized C−H bond allows it to act as a lipophilic hydrogen bond donor[2]. This dual nature means it withdraws less electron density than −CF3​ while simultaneously engaging in weak hydrogen bonding with biological targets, mitigating the extreme lipophilicity penalty usually associated with fluorination[3].

ElectronicEffects CF3 Trifluoromethyl (-CF3) Strong EWG Inductive Inductive Effect (-I) CF3->Inductive High (u03C3p ~0.54) Lipophilicity Lipophilicity (logP) CF3->Lipophilicity +0.8 to +1.0 pKa Pyrazole NH pKa CF3->pKa Strong Decrease CF2H Difluoromethyl (-CF2H) Moderate EWG + H-Bond Donor CF2H->Inductive Mod (u03C3p ~0.32) CF2H->Lipophilicity -0.1 to +0.4 CF2H->pKa Moderate Decrease

Caption: Divergent physicochemical impacts of -CF3 and -CF2H groups on pyrazole scaffolds.

Quantitative Physicochemical Impact

The electron-withdrawing strength directly dictates the physicochemical parameters of the pyrazole. Table 1 summarizes the core quantitative differences based on established Hammett constants and partitioning data[2][4].

PropertyUnsubstituted Pyrazole3-(Difluoromethyl)pyrazole3-(Trifluoromethyl)pyrazole
Hammett Constant ( σp​ ) 0.00+0.32+0.54
Inductive Effect ( −I ) BaselineModerateStrong
Pyrazole NH pKa (approx.) ~14.2~11.5~9.8
Δ logP (vs. −CH3​ ) N/A-0.1 to +0.4+0.8 to +1.0
H-Bond Donor Capacity NH onlyNH and −CF2​H NH only

Note: The experimental Δ logP variance for −CF2​H (spanning -0.1 to +0.4) is due to its context-dependent hydrogen bonding, which allows it to partition differently based on the solvent environment[2][3].

Self-Validating Experimental Workflows

To objectively compare these groups, we must deploy a self-validating experimental cascade. The protocols below are designed with built-in internal controls to ensure that the measured electronic and lipophilic effects are purely a function of the fluorinated substituent.

Workflow Synth 1. Synthesis of Matched Pairs (Unsubstituted, -CF3, -CF2H Pyrazoles) NMR 2. NMR Analysis (1H, 13C, 19F) Internal Std: PhCF3 Synth->NMR Confirm Purity & Structure pKa_assay 3. Potentiometric Titration (pKa Determination) Synth->pKa_assay Aliquot 1 LogP_assay 4. Shake-Flask LC-MS (LogD/LogP Determination) Synth->LogP_assay Aliquot 2 Validate 5. Orthogonal Validation (Hammett Plot Correlation) NMR->Validate Chem Shifts pKa_assay->Validate u0394pKa LogP_assay->Validate u0394logP

Caption: Self-validating assay cascade for evaluating fluorinated pyrazole matched molecular pairs.

Protocol A: NMR-Based Electronic Distribution Analysis

Causality & Validation : We use 13C and 19F NMR to directly observe the electron-withdrawing effect on the pyrazole ring[3][5]. By spiking the sample with an internal standard (trifluorotoluene, PhCF3​ ), we create a self-validating system where chemical shifts are absolute, eliminating solvent-dependent susceptibility artifacts. Step-by-Step Methodology :

  • Sample Preparation : Dissolve 10 mg of the synthesized pyrazole (either −CF3​ or −CF2​H substituted) in 0.6 mL of anhydrous DMSO−d6​ .

  • Internal Standard Addition : Add exactly 5.0 μL of trifluorotoluene ( PhCF3​ ) to the NMR tube.

  • Acquisition : Acquire 13C and 19F spectra at 298 K. Ensure a relaxation delay ( D1 ) of at least 5 seconds for 19F to allow accurate integration.

  • Data Analysis : Calculate the Δδ (change in chemical shift) for the C4 and C5 carbons of the pyrazole ring relative to an unsubstituted control. The stronger EWG ( −CF3​ ) will induce a more pronounced downfield shift (deshielding) at the adjacent carbons compared to −CF2​H .

Protocol B: Potentiometric pKa Determination

Causality & Validation : Computational pKa predictions often fail for −CF2​H due to unpredictable intramolecular hydrogen bonding. Potentiometric titration physically measures the thermodynamic ionization constant. By running a blank solvent titration first and using a standardized titrant, the system self-corrects for atmospheric CO2​ and solvent baseline, ensuring absolute accuracy. Step-by-Step Methodology :

  • Calibration : Calibrate the glass electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation : Prepare a 1.0 mM solution of the pyrazole in a co-solvent mixture (e.g., 50% Methanol/Water) to ensure complete solubility, adding 0.15 M KCl to maintain constant ionic strength.

  • Titration : Titrate with standardized 0.1 M KOH under a nitrogen atmosphere (to exclude CO2​ ).

  • Data Extrapolation : Record the volume-pH curve. Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa from the apparent pKa measured in the co-solvent. The −CF3​ pyrazole will exhibit an earlier inflection point (lower pKa) than the −CF2​H variant due to superior electron withdrawal stabilizing the pyrazolide anion.

Protocol C: Shake-Flask LC-MS for LogP/LogD

Causality & Validation : To prove that −CF2​H acts as a lipophilic hydrogen bond donor, we must measure its partitioning[2]. The shake-flask method coupled with LC-MS provides a direct physical measurement. By running a known standard (e.g., toluene) in the same batch, the assay self-validates the phase separation efficiency. Step-by-Step Methodology :

  • Phase Saturation : Pre-saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours.

  • Partitioning : Dissolve 1 mg of the pyrazole in 1 mL of the saturated octanol. Add 1 mL of the saturated buffer.

  • Equilibration : Shake the vial at 300 rpm for 2 hours at 25 °C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification : Carefully extract aliquots from both the octanol and aqueous layers. Dilute and analyze via LC-MS (MRM mode).

  • Calculation : LogD7.4​=log10​(AUCaqueous​AUCoctanol​​) . The −CF3​ pyrazole will demonstrate a significantly higher LogP/LogD, whereas the −CF2​H pyrazole will partition more into the aqueous phase than expected for a purely fluorinated group, validating its hydrogen-bond donating capability.

Conclusion

The choice between difluoromethyl and trifluoromethyl groups on a pyrazole core is not merely a matter of synthetic convenience; it is a strategic decision in rational drug design. While −CF3​ provides maximum electron withdrawal and lipophilicity, −CF2​H offers a nuanced balance, acting as a moderate EWG while providing unique hydrogen-bonding interactions that can dramatically improve aqueous solubility and target specificity.

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Validation

LC-MS/MS Method Validation for Difluoromethyl Pyrazole Amines: A Comparative Guide to Stationary Phases and Extraction Protocols

Difluoromethyl pyrazole amines are emerging as critical structural motifs in modern drug discovery, particularly within targeted protein degraders and molecular glues like COP9 signalosome (CSN5) inhibitors [[1]](). The...

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Author: BenchChem Technical Support Team. Date: April 2026

Difluoromethyl pyrazole amines are emerging as critical structural motifs in modern drug discovery, particularly within targeted protein degraders and molecular glues like COP9 signalosome (CSN5) inhibitors [[1]](). The difluoromethyl group (–CHF₂) imparts unique physicochemical properties: it acts as a lipophilic hydrogen bond donor, significantly altering the pKa of the adjacent amine and the overall dipole moment of the pyrazole ring.

As a Senior Application Scientist, I frequently observe methods failing during late-stage validation because standard bioanalytical workflows struggle to retain these highly polarized compounds, leading to severe matrix suppression. This guide objectively compares stationary phase chemistries and outlines a self-validating extraction protocol to ensure a robust, FDA-compliant LC-MS/MS assay.

Part 1: The Core Comparison - Stationary Phase Selection

The most critical point of failure in pyrazole amine quantification is the default selection of a standard C18 column. We must design the chromatography around the specific thermodynamic reality of the –CHF₂ group.

Standard C18 vs. Pentafluorophenyl (PFP)

Traditional C18 (Octadecylsilane) columns rely exclusively on dispersive hydrophobic interactions. For difluoromethyl pyrazoles, C18 often yields poor retention and peak tailing due to secondary interactions between the basic amine and residual acidic surface silanols on the silica particle.

Conversely, Pentafluorophenyl (PFP) stationary phases offer a superior alternative by providing orthogonal retention mechanisms, including dipole-dipole interactions, π-π stacking, and specific fluorine-fluorine interactions 2. Furthermore, the rigid, polarized aromatic ring of the PFP ligand provides exceptional shape selectivity, allowing for baseline resolution of closely related rigid fluorinated isomers that co-elute on standard C18 phases 3.

The Causality: The electronegative fluorine atoms on the analyte's –CHF₂ group induce a strong localized dipole. The PFP column's electron-deficient fluorinated ring acts as a complementary receptor. This dramatically increases the retention factor ( k′ ), shifting the analyte away from the early-eluting phospholipid suppression zone (the "void volume" of plasma extracts).

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 ColumnPentafluorophenyl (PFP) ColumnMechanistic Causality
Retention Factor ( k′ ) 0.5 - 1.2 (Poor)3.5 - 5.0 (Optimal)PFP utilizes dipole-dipole and F-F interactions.
Peak Tailing Factor ( Tf​ ) 1.5 - 2.0 (High tailing)1.0 - 1.1 (Symmetrical)PFP shields basic amines from acidic silanol groups.
Isomeric Resolution ( Rs​ ) < 1.0 (Co-elution)> 2.0 (Baseline resolution)Rigid fluorinated ring provides shape selectivity.
Matrix Factor (Ion Suppression) 40 - 60% (Severe suppression)90 - 105% (Minimal suppression)Increased retention shifts analyte past phospholipid zone.

Part 2: Self-Validating Sample Preparation Protocol

To ensure scientific trustworthiness, the extraction protocol must be a self-validating system . This means any variability in extraction efficiency or electrospray ionization must be internally corrected. We achieve this by integrating a Stable Isotope-Labeled Internal Standard (SIL-IS) into a Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) protocol.

Step-by-Step SPE Methodology
  • Matrix Equilibration (Spiking): Aliquot 50 µL of plasma into a 96-well plate. Immediately add 10 µL of SIL-IS (e.g., ¹³C₃-¹⁵N-difluoromethyl pyrazole amine, 100 ng/mL).

    • Causality: Adding the SIL-IS prior to any matrix disruption ensures it is subjected to the exact same protein-binding equilibrium and extraction thermodynamics as the endogenous target analyte.

  • Protein Precipitation: Add 150 µL of 1% Formic Acid in Acetonitrile. Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes.

    • Causality: The acidic environment disrupts ionic binding between the pyrazole amine and plasma proteins, while the organic solvent (ACN) precipitates the bulk protein fraction, preventing SPE cartridge clogging.

  • Load: Transfer the supernatant and load it onto a pre-conditioned Polymeric HLB SPE cartridge.

  • Wash: Wash the sorbent bed with 200 µL of 5% Methanol in Water.

    • Causality: This specific aqueous ratio is strong enough to elute highly polar endogenous salts and hydrophilic peptides, but weak enough to retain the moderately lipophilic difluoromethyl pyrazole.

  • Elute: Elute the target analytes with 2x 100 µL of 100% Methanol.

  • Reconstitute: Evaporate the eluate under a gentle stream of N₂ at 40°C and reconstitute in 100 µL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid).

SPEWorkflow Step1 1. Matrix + SIL-IS Equilibration Step2 2. Protein Precip. (1% FA in ACN) Step1->Step2 Step3 3. Load onto HLB SPE Step2->Step3 Step4 4. Wash (5% MeOH) Step3->Step4 Step5 5. Elute (100% MeOH) Step4->Step5 Step6 6. Dry & Reconstitute Step5->Step6

Fig 1. Self-validating Solid Phase Extraction (SPE) workflow for pyrazole amines.

Part 3: FDA-Aligned LC-MS/MS Validation Framework

Once the chromatography and extraction are optimized, the method must be validated in strict accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) 4.

ValidationWorkflow Dev Method Development (PFP Column + SPE) Selectivity Selectivity & Specificity (Blank Matrix Evaluation) Dev->Selectivity Sensitivity Sensitivity & Linearity (Calibration Curve) Selectivity->Sensitivity AccPrec Accuracy & Precision (Inter/Intra-day QCs) Sensitivity->AccPrec Matrix Matrix Effect & Extraction Recovery AccPrec->Matrix Stability Stability Testing (F/T, Benchtop, Autosampler) Matrix->Stability

Fig 2. FDA-aligned LC-MS/MS bioanalytical method validation workflow.

Table 2: Key FDA Validation Parameters and Acceptance Criteria
Validation ParameterEvaluation MethodologyFDA 2018 Acceptance Criteria
Selectivity Analyze 6 independent blank matrix lots.Interference 20% of LLOQ; 5% for IS.
Accuracy 5 replicates at 4 QC levels (LLOQ, LQC, MQC, HQC).Mean value ± 15% of nominal ( ± 20% at LLOQ).
Precision Intra-batch and Inter-batch CV% calculation.CV 15% ( 20% at LLOQ).
Matrix Effect Post-extraction spike vs. neat standard (IS-normalized).IS-normalized Matrix Factor CV 15%.
Recovery Pre-extraction vs. post-extraction spiked QCs.Must be consistent and reproducible across all QC levels.

Conclusion

Quantifying difluoromethyl pyrazole amines requires moving beyond default analytical templates. By understanding the causality behind the molecule's polarity and leveraging the orthogonal retention mechanisms of a PFP stationary phase, scientists can eliminate the peak tailing and matrix suppression commonly seen with C18 columns. Coupling this optimized chromatography with a self-validating SIL-IS SPE protocol guarantees a highly reproducible assay fully compliant with stringent FDA bioanalytical guidelines.

References

  • Title : Orthosteric Molecular Glue Inhibits COP9 Signalosome with Substrate-Dependent Potency Source : biorxiv.org URL :[Link]

  • Title : Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source : waters.com URL :[Link]

  • Title : Bioanalytical Method Validation Guidance for Industry (2018) Source : fda.gov URL :[Link]

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Safety & Regulatory Compliance

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